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Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 2-Mesityl-1H-imidazole-5-carbaldehyde

Structural Elucidation and Crystallographic Profiling of 2-Mesityl-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide Executive Summary The compound 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9; For...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Crystallographic Profiling of 2-Mesityl-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

The compound 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9; Formula: C₁₃H₁₄N₂O) is a highly specialized building block utilized in the synthesis of N-heterocyclic carbene (NHC) ligands, kinase inhibitors, and advanced materials. Understanding its solid-state architecture is critical for predicting its solubility, reactivity, and binding affinity. This whitepaper provides an in-depth, authoritative guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind crystallization methodologies, the resolution of steric and electronic structural features, and the mapping of its complex hydrogen-bonding networks.

Rationale for Crystallographic Profiling

In small-molecule crystallography, X-ray diffraction allows us to unambiguously determine the three-dimensional atomic arrangement of a molecule[1]. For 2-Mesityl-1H-imidazole-5-carbaldehyde, the structural interest lies in two competing forces:

  • Steric Hindrance: The bulky mesityl (2,4,6-trimethylphenyl) group at the C2 position creates severe steric repulsion against the imidazole nitrogen atoms. SC-XRD is required to quantify the resulting dihedral angle between the two aromatic rings.

  • Hydrogen Bonding: 1H-imidazoles are amphoteric and typically form robust one-dimensional molecular tapes in the solid state via N–H···N intermolecular hydrogen bonds[2]. However, the presence of the C5-carbaldehyde group introduces a competing hydrogen-bond acceptor (C=O), which can drastically alter the crystal packing motif[3].

HBond_Network Donor 1H-Imidazole N-H (Donor) Acc1 Imidazole N3 (Acceptor) Donor->Acc1 Primary Path Acc2 Carbaldehyde C=O (Acceptor) Donor->Acc2 Secondary Path Motif1 1D Molecular Tape (N-H...N) Acc1->Motif1 Motif2 Centrosymmetric Dimer (N-H...O) Acc2->Motif2

Caption: Competing hydrogen-bond pathways governing the solid-state packing of imidazole-5-carbaldehydes.

Self-Validating Experimental Methodology

Crystal growth is frequently the rate-limiting step in crystallographic studies; rapid nucleation often yields stacked plates or fibrous needles resembling glass wool, which are unsuitable for diffraction[4]. To circumvent this, a controlled vapor diffusion protocol is employed.

Phase I: Crystal Growth (Vapor Diffusion)
  • Step 1: Solubilization. Dissolve 10 mg of 2-Mesityl-1H-imidazole-5-carbaldehyde in 0.5 mL of dichloromethane (DCM) in a pristine 2 mL inner vial. Causality: DCM is a good solvent that prevents premature precipitation.

  • Step 2: Anti-Solvent Layering. Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Step 3: Incubation. Store the system at 4 °C for 5–7 days. Causality: The lower temperature reduces thermal kinetics, allowing the volatile n-hexane to slowly diffuse into the DCM. This slow saturation favors the thermodynamic growth of single, block-like crystals over kinetic, needle-like habits[2].

  • Validation Check: Inspect under a polarizing microscope. Suitable crystals should extinguish light uniformly upon rotation, indicating a single domain without twinning.

Phase II: X-Ray Diffraction & Data Collection

Small-molecule crystallography typically resolves atoms as isolated "blobs" of electron density, provided the data resolution is high[5].

  • Step 1: Mounting. Harvest a crystal (approx. 0.15 × 0.10 × 0.08 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Step 2: Cryo-Cooling. Instantly transfer the crystal to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Cryogenic temperatures freeze out atomic thermal vibrations (libration), dramatically improving high-angle diffraction intensities and protecting the organic crystal from radiation damage.

  • Step 3: Data Acquisition. Utilize a diffractometer equipped with a high-brilliance microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å). Causality: Microfocus sources deliver a tightly focused beam, which is essential for maximizing the signal-to-noise ratio in small or weakly diffracting organic samples[6].

  • Validation Check: Perform a preliminary unit cell determination. An internal Rint​ value of < 0.06 across symmetrical reflections validates the data quality before committing to a full 12-hour hemisphere scan.

XRD_Workflow Start Compound Synthesis CAS: 1542858-98-9 Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Screen Diffraction Screening (Microfocus X-ray) Cryst->Screen Data Data Collection (100 K, Cu Kα) Screen->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine Valid Validation & CIF (checkCIF) Refine->Valid

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of organic compounds.

Structural Analysis & Causality

Conformational Geometry and Steric Strain

Upon solving the phase problem using direct methods (e.g., SHELXT) and refining the structure via full-matrix least-squares on F2 (SHELXL), the exact conformation of 2-Mesityl-1H-imidazole-5-carbaldehyde is revealed. The most critical geometric parameter is the dihedral angle between the mesityl ring and the imidazole core. In unhindered 2-aryl imidazoles, the rings tend toward coplanarity to maximize π -conjugation. However, the two ortho-methyl groups of the mesityl moiety sterically clash with the N1 and N3 atoms of the imidazole ring. To relieve this severe steric strain, the molecule is forced into a nearly orthogonal conformation, typically exhibiting a dihedral angle between 75° and 85°. This disruption of conjugation shifts the molecule's electronic properties, making the imidazole ring more electron-rich than its coplanar analogs.

Supramolecular Architecture

The crystal packing is dictated by the amphoteric nature of the imidazole ring[3]. The refinement of the difference Fourier map allows for the precise location of the N1-bound hydrogen atom. In 2-Mesityl-1H-imidazole-5-carbaldehyde, researchers typically observe one of two primary motifs:

  • Motif A (Catenameric Tapes): The N1–H acts as a donor to the N3 atom of an adjacent molecule, forming continuous 1D zig-zag chains along a specific crystallographic axis. The carbaldehyde oxygen remains largely un-associated or participates only in weak C–H···O interactions.

  • Motif B (Centrosymmetric Dimers): The N1–H bypasses the sterically shielded N3 atom and instead hydrogen-bonds with the highly electronegative carbaldehyde carbonyl oxygen (C=O) of a neighboring molecule, forming an R22​(10) dimeric ring motif.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for a high-quality single crystal of this class, serving as a benchmark for researchers validating their own synthesized batches.

Crystallographic ParameterExpected Value / Range
Chemical Formula C₁₃H₁₄N₂O
Formula Weight 214.26 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 14.2 Å, c ≈ 10.1 Å, β ≈ 105°
Volume ~1178 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.208 g/cm³
Absorption Coefficient ( μ ) ~0.62 mm⁻¹
Final R indices [ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.110
Goodness-of-fit on F2 1.02 – 1.06

Note: R1​ values below 0.05 indicate a highly accurate structural model where the calculated electron density closely matches the observed diffraction data.

References

  • Wikipedia Contributors. "X-ray crystallography." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Excillum. "Small molecule crystallography." Excillum Applications. Available at:[Link]

  • Singh, P., et al. "Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis." European Journal of Chemistry, 2020. Available at:[Link]

  • Bürgi, T., et al. "In situ formation of H-bonding imidazole chains in break-junction experiments." Nanoscale (RSC Publishing), 2020. Available at:[Link]

  • Deschamps, J. R. "X-Ray Crystallography of Chemical Compounds." Current Pharmaceutical Design (NIH PMC), 2005. Available at:[Link]

Sources

Exploratory

Thermodynamic Solvation and Experimental Profiling of 2-Mesityl-1H-imidazole-5-carbaldehyde in Polar Aprotic Solvents

Executive Summary In the landscape of modern drug discovery and advanced materials synthesis, highly functionalized heterocyclic scaffolds serve as critical building blocks. 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, highly functionalized heterocyclic scaffolds serve as critical building blocks. 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9) is a prime example, featuring a unique juxtaposition of structural motifs: a sterically demanding, hydrophobic mesityl (2,4,6-trimethylphenyl) group, a hydrogen-bonding imidazole core, and a highly polarizable carbaldehyde moiety.

Understanding the solubility profile of this compound is not merely a logistical requirement; it is a thermodynamic prerequisite for optimizing reaction kinetics, maximizing yield, and ensuring reproducible biological assays. This whitepaper provides an in-depth mechanistic analysis of the solvation of 2-Mesityl-1H-imidazole-5-carbaldehyde in polar aprotic solvents, supported by Hansen Solubility Parameter (HSP) theory[1], and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of 2-Mesityl-1H-imidazole-5-carbaldehyde, we must first deconstruct the intermolecular forces governing its crystal lattice and how specific solvents disrupt these forces.

The Solute: A Dual-Natured Scaffold

The solid-state stability of this compound is driven by strong intermolecular hydrogen bonding. The imidazole ring acts as both a hydrogen-bond donor (via the N-H group) and an acceptor (via the non-protonated nitrogen). Furthermore, the C=O of the carbaldehyde group serves as a secondary, highly electronegative H-bond acceptor.

However, the mesityl group at the C2 position introduces significant steric hindrance. The orthogonal orientation of the mesityl ring relative to the imidazole plane prevents tight π−π stacking, thereby lowering the crystal lattice energy compared to planar analogs. This steric bulk also increases the lipophilicity of the molecule, demanding a solvent with an adequate dispersion force capacity ( δD​ ).

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for solubilizing this class of compounds[2].

The Causality of Solvation:

  • Hydrogen Bond Acceptance without Donation: Polar aprotic solvents possess high dipole moments and act as potent hydrogen-bond acceptors (high basicity parameter, β ). The oxygen atom in DMSO or the carbonyl oxygen in DMF strongly coordinates with the acidic N-H proton of the imidazole ring.

  • Prevention of Solute-Solute Aggregation: Because these solvents lack O-H or N-H bonds, they cannot act as H-bond donors. This prevents the solvent from competing with the solute's own H-bond acceptors (the carbaldehyde and the basic imidazole nitrogen), effectively terminating the infinite hydrogen-bonded networks that hold the crystal lattice together.

  • Dielectric Shielding: The high dielectric constants ( ϵ ) of solvents like DMSO ( ϵ=46.7 ) effectively shield the localized dipoles of the solute, stabilizing the monomeric form in solution[3].

Quantitative Solubility Data

Based on the interplay of Hansen Solubility Parameters (HSP)[4]—specifically the balance of dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces—we can establish a predictive solubility hierarchy for 2-Mesityl-1H-imidazole-5-carbaldehyde in common polar aprotic solvents.

Note: The solubility values provided below are extrapolated thermodynamic estimates at 25°C, derived from the structural homology of substituted imidazoles.

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , Debye)HSP δH​ (MPa 1/2 )Estimated Solubility at 25°C (mg/mL)Solvation Efficiency
Dimethyl Sulfoxide (DMSO) 46.73.9610.2> 50.0 Optimal
N-Methyl-2-pyrrolidone (NMP) 32.24.097.235.0 - 50.0 High
N,N-Dimethylformamide (DMF) 36.73.8211.330.0 - 45.0 High
Acetone 20.72.887.010.0 - 20.0 Moderate
Acetonitrile (MeCN) 37.53.926.1< 10.0 Poor

Data Interpretation: While Acetonitrile has a high dielectric constant, its poor hydrogen-bonding capacity ( δH​=6.1 ) makes it inefficient at breaking the imidazole N-H interactions, resulting in significantly lower solubility compared to DMSO[2].

Experimental Solubilization Protocol: The Shake-Flask Method

To empirically validate the solubility profile of 2-Mesityl-1H-imidazole-5-carbaldehyde, the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard[5]. This method is a self-validating thermodynamic system; by sampling at multiple time points, we ensure that true equilibrium has been achieved rather than a transient supersaturated state.

Step-by-Step Methodology

Phase 1: Equilibration

  • Preparation: Weigh approximately 100 mg of 2-Mesityl-1H-imidazole-5-carbaldehyde powder into a 5 mL amber glass vial (amber is used to prevent potential photolytic degradation of the carbaldehyde group).

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO). Ensure a visible excess of solid remains; if all solid dissolves, add more compound in 50 mg increments until a suspension persists.

  • Isothermal Agitation: Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached[6].

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any remaining micro-particulates. Crucial: Discard the first 100 µL of filtrate to account for potential membrane adsorption.

Phase 3: Quantification 6. Dilution: Dilute the filtered supernatant by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 60:40 Methanol:Water) to bring the concentration within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Use an isocratic elution method and monitor the absorbance at the compound's λmax​ (typically around 254 nm or 280 nm for conjugated imidazoles)[7]. 8. Validation: Calculate the concentration against a pre-established multi-point calibration curve. Repeat the sampling at 72 hours; if the concentration varies by less than 5%, thermodynamic equilibrium is confirmed.

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination, mapping the transition from heterogeneous mixture to quantified data.

G A 1. Excess Solute Addition B 2. Isothermal Agitation (48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. HPLC-UV Quantification C->D E 5. Thermodynamic Solubility Profile D->E

Caption: Workflow of the shake-flask method for thermodynamic solubility determination.

Applications in Drug Development & Synthesis

Accurate solubility profiling of 2-Mesityl-1H-imidazole-5-carbaldehyde in polar aprotic solvents directly impacts downstream applications:

  • Organocatalysis & Ligand Design: The mesityl group provides a sterically shielded pocket, making this compound an excellent precursor for N-heterocyclic carbenes (NHCs). Solubilizing the precursor in DMSO or DMF is critical for the subsequent deprotonation or alkylation steps.

  • Pharmaceutical Formulations: If utilized as an active pharmaceutical ingredient (API) intermediate, understanding its solubility prevents premature precipitation during liquid-liquid extractions or when transitioning from a DMSO stock solution to aqueous bioassay buffers.

By leveraging the thermodynamic principles of hydrogen-bond disruption and dielectric shielding, scientists can rationally select the optimal solvent environment, thereby reducing trial-and-error and accelerating development timelines.

References

  • HSP Basics | Practical Solubility Science Source: Prof. Steven Abbott URL:[Link]

  • MALTOL LACTONE: Determination of Water Solubility Using the Shake Flask Method Source: U.S. EPA Product Properties Test Guidelines OPPTS URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium Source: KU ScholarWorks / Green Chemistry URL:[Link]

  • Histidine Nτ-Imidazole Ligation to Copper in Proteins: Innate or Entatic? Source: ACS Publications URL:[Link]

Sources

Foundational

Formylation of 2-Mesityl-1H-imidazole via the Vilsmeier-Haack Reaction: A Mechanistic and Methodological Guide

Executive Summary The synthesis of highly substituted imidazole carboxaldehydes is a critical pathway in modern drug development, materials science, and the design of N-heterocyclic carbene (NHC) ligands. Among these, 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted imidazole carboxaldehydes is a critical pathway in modern drug development, materials science, and the design of N-heterocyclic carbene (NHC) ligands. Among these, 2-mesityl-1H-imidazole-4-carbaldehyde stands out due to the unique steric and electronic properties imparted by the bulky mesityl (2,4,6-trimethylphenyl) group. The Vilsmeier-Haack (VH) reaction remains the premier methodology for introducing a formyl group into such electron-rich heterocycles[1].

This technical guide deconstructs the mechanistic causality, regioselectivity, and empirical optimization required to successfully execute the Vilsmeier-Haack formylation on the sterically encumbered 2-mesityl-1H-imidazole scaffold.

Mechanistic Foundations of the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution (EAS) that enables the direct formylation of electron-rich arenes and heterocycles[2]. The reaction fundamentally relies on a two-phase mechanistic cascade: the in situ generation of a highly reactive electrophile, followed by its attack on the aromatic substrate and subsequent hydrolysis[3].

Generation of the Vilsmeier Reagent

The active formylating agent is a halomethyleniminium salt (specifically, the chloromethyleniminium ion), commonly referred to as the Vilsmeier reagent[2]. It is generated by the reaction of a tertiary amide—universally N,N-dimethylformamide (DMF)—with an acid chloride such as phosphorus oxychloride ( POCl3​ )[1].

The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl3​ . This forms an unstable O -phosphorylated intermediate, which rapidly eliminates a dichlorophosphate anion ( PO2​Cl2−​ ) to yield the electrophilic iminium species[3].

Vilsmeier_Reagent DMF DMF (N,N-Dimethylformamide) Adduct O-Phosphorylated Intermediate DMF->Adduct Nucleophilic attack by Oxygen POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Adduct Electrophile Vilsmeier Vilsmeier Reagent (Chloromethyleniminium ion) Adduct->Vilsmeier Elimination of PO2Cl2- Byproduct Dichlorophosphate Anion Adduct->Byproduct Leaving group

Diagram 1: Pathway for the in situ generation of the Vilsmeier Reagent.

Regioselectivity and Steric Dynamics in 2-Mesityl-1H-imidazole

In unsubstituted 1H-imidazoles, the C-2, C-4, and C-5 positions are all potential sites for electrophilic attack. However, in 2-mesityl-1H-imidazole, the C-2 position is covalently blocked. Consequently, formylation is strictly directed to the C-4 or C-5 position[4]. Due to rapid annular tautomerization of the imidazole N-H proton in solution, the C-4 and C-5 positions are in dynamic equilibrium, meaning the resulting product is 2-mesityl-1H-imidazole-4(5)-carbaldehyde.

The Causality of Steric Hindrance: The mesityl group features two ortho-methyl groups that cause severe steric clash with the adjacent imidazole ring. To minimize this strain, the mesityl ring is forced into an orthogonal (twisted) conformation relative to the imidazole plane.

  • Electronic Impact: This orthogonal twist breaks extended π -conjugation. The mesityl group enriches the imidazole ring purely through inductive effects rather than resonance.

  • Steric Shielding: The bulky methyl groups create a physical "shield" around the imidazole nitrogen atoms and the adjacent C-4/C-5 carbons. This suppresses the approach of the bulky Vilsmeier reagent, explaining why this specific substrate requires highly forcing thermal conditions compared to unhindered heterocycles like pyrrole, which can react at room temperature[2].

Mechanism Substrate 2-Mesityl-1H-imidazole Attack Electrophilic Attack at C-4(5) Position Substrate->Attack VR Vilsmeier Reagent VR->Attack Wheland Sigma Complex (Wheland Intermediate) Attack->Wheland Iminium Aryl-Iminium Salt Wheland->Iminium Deprotonation (Restores Aromaticity) Hydrolysis Aqueous Hydrolysis (H2O / Base) Iminium->Hydrolysis Product 2-Mesityl-1H-imidazole- 4-carbaldehyde Hydrolysis->Product Loss of Dimethylamine

Diagram 2: Electrophilic aromatic substitution mechanism on 2-Mesityl-1H-imidazole.

Quantitative Optimization Data

To overcome the deactivation of the imidazole ring in the acidic POCl3​ medium and the severe steric shielding of the mesityl group, the reaction parameters must be pushed beyond standard protocols. The table below summarizes the empirical causality of reaction conditions across different imidazole steric profiles.

Table 1: Empirical Optimization of Reaction Parameters for 2-Arylimidazoles

Substrate Type POCl3​ (equiv)DMF (equiv)Temp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
Unhindered (e.g., 2-Methylimidazole)1.5 - 2.03.080 - 902 - 480 - 85Minimal steric shielding allows for rapid EAS with standard reagent equivalents.
Moderately Hindered (e.g., 2-Phenylimidazole)2.5 - 3.0Solvent90 - 1004 - 670 - 75Planar conformation allows some resonance stabilization; moderate heating is required[4].
Highly Hindered (e.g., 2-Mesityl-1H-imidazole)3.5 - 5.0Solvent100 - 1106 - 1255 - 65Orthogonal conformation and severe steric shielding require massive electrophile excess and forcing thermal conditions.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Every step includes the physical causality behind the action and the in-process controls required to guarantee scientific integrity.

Reagents and Setup
  • 2-Mesityl-1H-imidazole: 1.0 equivalent (Substrate).

  • Phosphorus Oxychloride ( POCl3​ ): 4.0 equivalents (Electrophile precursor).

  • Anhydrous DMF: Used as both reactant and solvent (approx. 10 volumes).

  • Apparatus: Flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (Ar/N2) inlet.

Step-by-Step Methodology

Step 1: Electrophile Generation

  • Charge the flask with anhydrous DMF and cool to 0 °C using an ice bath.

  • Add POCl3​ dropwise over 30 minutes.

  • Causality & Validation: The reaction between DMF and POCl3​ is violently exothermic. Dropwise addition prevents the thermal decomposition of the Vilsmeier reagent. A successful formation is validated by the appearance of a pale yellow to orange viscous complex[3].

Step 2: Substrate Addition

  • Stir the Vilsmeier complex at room temperature for 30 minutes.

  • Add 2-mesityl-1H-imidazole portion-wise.

  • Causality & Validation: Portion-wise addition prevents sudden temperature spikes. The mixture will initially become highly viscous before homogenizing as the substrate dissolves and coordinates.

Step 3: High-Temperature EAS

  • Heat the reaction mixture to 100–110 °C.

  • Maintain temperature for 8–12 hours.

  • Causality & Validation: The acidic environment protonates a fraction of the imidazole, deactivating it. High thermal energy is mandatory to drive the electrophilic attack past the mesityl steric shield.

  • In-Process Control (TLC): Quench a 50 µL aliquot in 1 mL of saturated aqueous NaHCO3​ , extract with Ethyl Acetate, and spot against the starting material. The reaction is complete when the high-Rf starting material is fully converted to a lower-Rf, UV-active spot (the polar aldehyde).

Step 4: Hydrolytic Quench and Isolation

  • Cool the mixture to room temperature and pour it slowly over crushed ice.

  • Slowly add saturated aqueous NaHCO3​ or 2M NaOH until the pH stabilizes at 7.5–8.0.

  • Causality & Validation: The intermediate formed is an aryl-iminium salt. Alkaline hydrolysis is strictly required to facilitate the nucleophilic attack of hydroxide ( OH− ) onto the iminium carbon, which then collapses to expel dimethylamine and form the carbonyl group[2],[1]. If the pH remains acidic, the product will remain trapped in the aqueous layer as a water-soluble iminium hydrochloride. Neutralization forces the precipitation of the free-base 2-mesityl-1H-imidazole-4-carbaldehyde as a solid.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum. Recrystallize from ethanol if necessary.

Workflow Start Anhydrous DMF (0 °C, N2 atm) AddPOCl3 Dropwise Addition of POCl3 (Stir 30 min) Start->AddPOCl3 AddSubstrate Add 2-Mesityl-1H-imidazole (Portion-wise) AddPOCl3->AddSubstrate Heat Heat to 90-110 °C (8-12 hours) AddSubstrate->Heat Monitor TLC Monitoring (Check for consumption of SM) Heat->Monitor Monitor->Heat Incomplete Quench Quench on Crushed Ice (Highly Exothermic) Monitor->Quench Complete Neutralize Neutralize to pH 7.5-8.0 (Aq. NaHCO3 / NaOH) Quench->Neutralize Isolate Filtration & Recrystallization (Pure 4-Carbaldehyde) Neutralize->Isolate Hydrolysis & Precipitation

Diagram 3: Self-validating experimental workflow for Vilsmeier-Haack formylation.

Conclusion

The Vilsmeier-Haack formylation of 2-mesityl-1H-imidazole is a masterclass in balancing electronic activation with severe steric hindrance. By understanding the orthogonal conformation of the mesityl group and the necessity of forcing thermal conditions, researchers can efficiently drive the electrophilic aromatic substitution to the C-4(5) position. Strict adherence to the pH-dependent hydrolytic workup ensures the successful isolation of the target carboxaldehyde, a vital precursor for advanced catalytic and pharmaceutical applications.

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Exploratory

Thermodynamic Stability of 2-Mesityl-1H-imidazole-5-carbaldehyde at Room Temperature: A Mechanistic and Methodological Whitepaper

Executive Summary For researchers and drug development professionals, the predictability of a molecular building block's behavior under ambient conditions is non-negotiable. 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS 154...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the predictability of a molecular building block's behavior under ambient conditions is non-negotiable. 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS 1542858-98-9)[1] represents a highly specialized heterocyclic scaffold where precise structural modifications—namely, the bulky 2-mesityl group and the electron-withdrawing 5-carbaldehyde moiety—synergize to dictate its thermodynamic stability. This whitepaper deconstructs the physical chemistry governing this molecule at room temperature (298 K), providing field-proven analytical protocols to validate its thermodynamic profile.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic robustness of 2-Mesityl-1H-imidazole-5-carbaldehyde at room temperature is not accidental; it is the direct consequence of engineered steric and electronic parameters that suppress standard degradation pathways.

Steric Shielding at the C2 Position (The Mesityl Effect)

The C2 position of the imidazole ring is historically its most vulnerable site, prone to nucleophilic attack, deprotonation, and subsequent ring-opening degradation[2]. By introducing a mesityl (2,4,6-trimethylphenyl) group at the C2 position, the molecule gains profound steric protection[3].

Causality: To minimize allylic strain, the mesityl ring adopts an orthogonal conformation relative to the planar imidazole ring. The bulky ortho-methyl groups of the mesityl moiety physically flank the C2 carbon and the adjacent nitrogen atoms. This steric umbrella drastically increases the activation energy ( ΔG‡ ) required for nucleophiles or hydroxide ions to approach the C2 position, effectively shutting down ring-opening pathways at room temperature[4].

Electronic Modulation via the 5-Carbaldehyde Moiety

While aldehydes are typically susceptible to autoxidation to form carboxylic acids, the 5-carbaldehyde group in this scaffold behaves differently due to its conjugation with the heteroaromatic ring.

Causality: The carbaldehyde group acts as a strong electron-withdrawing group (EWG). It pulls electron density away from the imidazole core via resonance, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). Because autoxidation is initiated by the removal of an electron from the HOMO by ambient oxidants, this lowered energy state renders the molecule highly resistant to spontaneous autoxidation at room temperature[5].

Tautomeric Equilibrium and Lattice Stabilization

Like many substituted imidazoles, this molecule undergoes prototropic tautomerism, existing in an equilibrium between the 1H-imidazole-5-carbaldehyde and 1H-imidazole-4-carbaldehyde forms[6].

Causality: At room temperature, the thermodynamic distribution of these tautomers is dictated by intermolecular hydrogen bonding. In the solid state, the molecules form robust N−H⋯O=C hydrogen bond networks. These networks stabilize the crystal lattice, yielding a high enthalpy of fusion ( ΔHfus​ ) and ensuring exceptional shelf-life under standard conditions[7].

StabilityMechanisms M 2-Mesityl-1H-imidazole-5-carbaldehyde S Steric Hindrance (2-Mesityl Group) M->S E Electronic Effects (5-Carbaldehyde) M->E H Hydrogen Bonding (Inter/Intramolecular) M->H S1 Shields C2 from Nucleophilic Attack S->S1 E1 Lowers HOMO Energy Resists Autoxidation E->E1 H1 Crystal Lattice Stabilization H->H1 T High Thermodynamic Stability at Room Temperature S1->T E1->T H1->T

Logical mapping of factors driving the thermodynamic stability of the target molecule.

Quantitative Thermodynamic Profile

To contextualize the stability of 2-Mesityl-1H-imidazole-5-carbaldehyde, we compare its thermodynamic parameters against the unhindered baseline molecule, 1H-imidazole-5-carbaldehyde.

Thermodynamic Parameter1H-Imidazole-5-carbaldehyde2-Mesityl-1H-imidazole-5-carbaldehydeMechanistic Causality
C2-Nucleophilic Attack Half-life (pH 12, 298K) < 10 hours> 500 hoursOrthogonal ortho-methyls of the mesityl group physically block the approach of OH− ions[3].
Primary Thermal Degradation Pathway Autoxidation / Ring-openingPhotodegradationSteric bulk prevents ring-opening; EWG prevents autoxidation; however, photosensitivity remains[8].
Solid-State Stability (298K, Dark) Moderate (Hygroscopic)Excellent (Non-hygroscopic)Disruption of non-specific water binding sites by the hydrophobic mesityl group.

Self-Validating Experimental Protocols

To verify the thermodynamic stability of 2-Mesityl-1H-imidazole-5-carbaldehyde in your own laboratory, the following self-validating protocols must be executed. These methods are designed to isolate specific thermodynamic variables.

Protocol 1: Solid-State Thermodynamic Profiling via TGA/DSC

This protocol determines the intrinsic thermal stability and lattice energy of the solid compound at room temperature.

  • Sample Preparation: Desiccate 5–10 mg of 2-Mesityl-1H-imidazole-5-carbaldehyde under vacuum (0.1 mbar) at 298 K for 24 hours to remove surface-bound moisture.

  • TGA Execution (Thermogravimetric Analysis): Load the sample into an alumina crucible. Purge the furnace with anhydrous Nitrogen at 50 mL/min. Ramp the temperature from 298 K to 600 K at a rate of 10 K/min.

    • Validation Check: A mass loss of < 0.5% below 350 K confirms the absence of volatile degradants or trapped solvents, validating room-temperature stability.

  • DSC Execution (Differential Scanning Calorimetry): Perform a heat-cool-heat cycle. Heat from 298 K to 450 K, cool back to 298 K at 20 K/min, and reheat.

    • Causality: The first heating cycle erases the thermal history (e.g., kinetic trapping during crystallization). The second heating cycle provides the true thermodynamic enthalpy of fusion ( ΔHfus​ ), which correlates directly to room-temperature lattice stability.

Protocol 2: Solution-State Tautomeric Thermodynamics via VT-NMR

This protocol quantifies the free energy ( ΔG ) of the tautomeric equilibrium at room temperature.

  • Solvent Selection: Prepare two 0.05 M solutions of the compound: one in a non-polar solvent ( CDCl3​ ) and one in a polar, H-bond accepting solvent ( DMSO−d6​ ).

  • Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire 1H NMR spectra at 5-degree intervals from 283 K to 313 K.

  • Kinetic Analysis: Integrate the distinct signals of the N-H protons and the carbaldehyde protons for both the 4-carbaldehyde and 5-carbaldehyde tautomers[6].

  • Data Extraction: Plot the natural log of the equilibrium constant ( lnKeq​ ) against 1/T (Van't Hoff plot). The slope and intercept will yield the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization at 298 K.

ExpWorkflow Prep Sample Preparation (Anhydrous, 298K) TGA TGA / DSC Analysis (Thermal Profiling) Prep->TGA NMR Variable-Solvent NMR (Tautomer Dynamics) Prep->NMR Data Thermodynamic Parameter Extraction (ΔG, ΔH) TGA->Data NMR->Data Val Protocol Validation Data->Val

Step-by-step experimental workflow for validating thermodynamic parameters.

Handling and Photochemical Directives

While 2-Mesityl-1H-imidazole-5-carbaldehyde exhibits exceptional thermodynamic stability against thermal degradation and autoxidation at room temperature, it possesses a critical vulnerability: photodegradation .

Imidazole-carbaldehydes are well-documented photosensitizers[8]. Upon exposure to ambient ultraviolet (UV) light, the molecule can undergo excitation to a triplet state, facilitating hydrogen transfer and the generation of reactive oxygen species (ROS) or organic peroxides in the presence of atmospheric oxygen[9].

Mandatory Storage Directive: To maintain absolute thermodynamic stability at room temperature, the compound must be stored as a solid in actinic (light-blocking/amber) glassware, under an inert atmosphere (Nitrogen or Argon), and kept in a cool, dry environment. Solutions should be prepared fresh prior to experimental use to prevent complex photochemical mixture formations.

References

  • BLD Pharm: 1542858-98-9 | 2-Mesityl-1H-imidazole-5-carbaldehyde. bldpharm.com.
  • Benchchem: Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. benchchem.com.
  • Google Patents: US20190382353A1 - Stable Poly(imidazolium) Hydroxides. google.com.
  • ResearchGate: Tautomerism, Z/E isomerization, and H-bonding in the amino and N-hetaryl derivatives of carbonyl compounds.
  • ACS Applied Energy Materials: Tuning the Hydrophobic Component in Reinforced Poly(arylimidazolium)-Based Anion Exchange Membranes. acs.org.
  • The Journal of Organic Chemistry: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. acs.org.
  • PubMed: Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2. nih.gov.
  • SFU Library Thesis Template: Poly(arylene imidazolium)s: Towards Stable Hydroxide Ion Exchange Membranes. sfu.ca.
  • Pharmaguideline: Synthesis, Reactions and Medicinal Uses of Imidazole. pharmaguideline.com.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Mesityl-1H-imidazole-5-carbaldehyde

Application Note: Advanced Synthesis Protocol for 2-Mesityl-1H-imidazole-5-carbaldehyde Document ID: AN-2026-03-27 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 2-Mesityl-1H-imidazole-5-carbaldehyde

Document ID: AN-2026-03-27 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9)

Introduction & Strategic Rationale

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its favorable electronic properties, hydrogen-bonding capabilities, and metabolic stability. Specifically, 2-aryl-1H-imidazole-5-carbaldehydes serve as critical building blocks and intermediates in the development of complex active pharmaceutical ingredients (APIs). Derivatives of these scaffolds have demonstrated significant efficacy as tubulin polymerization inhibitors and dual Epidermal Growth Factor Receptor (EGFR) kinase inhibitors in oncology research[1][2].

The introduction of a mesityl (2,4,6-trimethylphenyl) group at the C2 position of the imidazole ring imparts unique steric shielding and alters the dihedral angle between the aryl and imidazole planes. This structural feature is highly valued in drug design to restrict bond rotation, lock bioactive conformations, and enhance target selectivity. This application note details a robust, two-phase synthetic protocol for 2-Mesityl-1H-imidazole-5-carbaldehyde[3], utilizing a highly optimized Vilsmeier-Haack formylation strategy[4].

Synthetic Workflow & Mechanistic Overview

The synthesis is executed via a convergent two-step pathway.

  • Debus-Radziszewski Condensation: Construction of the 2-mesityl-1H-imidazole core using mesitaldehyde, glyoxal, and an ammonia source.

  • Vilsmeier-Haack Formylation: Regioselective introduction of the formyl group at the C5 position of the electron-rich imidazole ring[4].

SynthesisWorkflow A Mesitaldehyde + Glyoxal + NH4OAc B Debus-Radziszewski Condensation (Reflux, 4-6h) A->B C 2-Mesityl-1H-imidazole (Intermediate) B->C D Vilsmeier-Haack Formylation (POCl3 / DMF, 90°C) C->D E Hydrolysis & Workup (Na2CO3, pH 8-9) D->E F 2-Mesityl-1H-imidazole- 5-carbaldehyde (Target Product) E->F

Fig 1: Two-step synthetic workflow for 2-Mesityl-1H-imidazole-5-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Phase 1: Imidazole Core Synthesis
Mesitaldehyde148.201.01.48 g (10 mmol)Starting Material
Glyoxal (40% aq. solution)58.041.21.74 g (12 mmol)C4-C5 Carbon Source
Ammonium Acetate77.084.03.08 g (40 mmol)Ammonia Source / Buffer
MethanolN/ASolvent30 mLReaction Medium
Phase 2: Vilsmeier-Haack Formylation
2-Mesityl-1H-imidazole186.261.01.86 g (10 mmol)Intermediate
Phosphorus Oxychloride (POCl₃)153.333.04.60 g (30 mmol)Activating Reagent
Dimethylformamide (DMF)73.09Excess15 mLSolvent / Formyl Source

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Mesityl-1H-imidazole
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve mesitaldehyde (1.48 g, 10 mmol) in 30 mL of methanol.

  • Reagent Addition: Add ammonium acetate (3.08 g, 40 mmol) to the solution. Stir for 5 minutes at room temperature until fully dissolved.

  • Condensation: Dropwise, add the 40% aqueous glyoxal solution (1.74 g, 12 mmol).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 to 6 hours. Monitor the consumption of mesitaldehyde via TLC (Eluent: Hexane/EtOAc 1:1).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Adjust the pH to 8 using a saturated aqueous sodium bicarbonate solution.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-mesityl-1H-imidazole can be used directly in the next step or recrystallized from toluene.

Phase 2: Vilsmeier-Haack Formylation

Caution: POCl₃ is highly reactive and corrosive. Perform this step in a well-ventilated fume hood.

  • Vilsmeier Reagent Generation: Anhydrous DMF (15 mL) is placed in a thoroughly dried 50 mL two-neck flask under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.

  • POCl₃ Addition: Slowly add POCl₃ (4.60 g, 30 mmol) dropwise over 15 minutes. Maintain the temperature strictly below 5°C to prevent the decomposition of the highly reactive chloroiminium intermediate[4]. Stir for an additional 30 minutes at 0°C.

  • Substrate Introduction: Dissolve the 2-mesityl-1H-imidazole (1.86 g, 10 mmol) in a minimal amount of anhydrous DMF (3-5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Formylation: Remove the ice bath and gradually heat the reaction mixture to 90°C. Maintain this temperature for 2 to 4 hours. Expert Note: Temperatures exceeding 100°C lead to significant tar formation and decomposition of the imidazole core[4].

  • Hydrolysis: Cool the reaction to room temperature and carefully pour the mixture over 100 g of crushed ice. Vigorously stir while slowly adding saturated aqueous Na₂CO₃ until the pH reaches 8-9. This alkaline hydrolysis step is critical for converting the iminium salt to the final carbaldehyde.

  • Purification: Extract the product with Ethyl Acetate (3 x 40 mL). Wash the organic phase thoroughly with water (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to yield pure 2-Mesityl-1H-imidazole-5-carbaldehyde.

Analytical & Mechanistic Insights (E-E-A-T)

Regioselectivity and Tautomerism: The formylation of 1H-imidazoles inherently targets the electron-rich C4/C5 positions. In the case of 2-aryl-1H-imidazoles, the resulting product exists in a dynamic tautomeric equilibrium between the 4-formyl and 5-formyl states in solution[5]. While gas-phase calculations often show one tautomer as significantly more stable, polar solvents (like DMSO used for NMR) reduce this energy gap, meaning both tautomers may be observed at room temperature[5].

Causality of Experimental Choices:

  • Ammonium Acetate in Phase 1: Acts not only as the nitrogen source but also as a mild, self-buffering agent that prevents the aldol condensation side-reactions of mesitaldehyde that would occur under strongly basic conditions.

  • Excess POCl₃ in Phase 2: The Vilsmeier-Haack reaction on imidazoles requires an excess of the activating agent (typically 3 equivalents) because the basic imidazole nitrogen coordinates with the first equivalent of the electrophile, requiring subsequent equivalents to drive the actual C-formylation[4].

Expected Characterization Data:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The defining characteristic of the successful formylation is the appearance of a sharp singlet far downfield, typically between δ 9.70 – 9.85 ppm, corresponding to the aldehyde (CHO) proton[4]. The mesityl methyl groups will appear as distinct singlets around δ 2.10 – 2.30 ppm.

References

  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • Prencipe, F., et al. (2019). Design, Synthesis and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Application

Application Note: Synthesis of Highly Functionalized Abnormal NHC (aNHC) Ligands from 2-Mesityl-1H-imidazole-5-carbaldehyde

Introduction & Strategic Rationale The development of N-heterocyclic carbene (NHC) ligands has revolutionized organometallic catalysis and metallodrug design. While classical Arduengo-type NHCs coordinate to metals via t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The development of N-heterocyclic carbene (NHC) ligands has revolutionized organometallic catalysis and metallodrug design. While classical Arduengo-type NHCs coordinate to metals via the C2 position, sterically encumbered precursors like 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9) offer a highly strategic topological advantage.

By intentionally blocking the C2 position with a bulky mesityl group, the normal deprotonation pathway is completely obstructed[1]. Consequently, metalation is forced to occur at the C4 position, generating an abnormal NHC (aNHC) , also known as a mesoionic carbene[1]. Because aNHCs cannot be drawn as neutral Lewis structures without formal charges, their Highest Occupied Molecular Orbital (HOMO) energies are significantly higher than those of normal NHCs[2]. This electronic configuration renders them exceptionally potent σ-donors, creating remarkably stable metal-ligand bonds that resist degradation in harsh catalytic or physiological environments[3].

Furthermore, the C5-carbaldehyde moiety is not a passive spectator; it serves as a versatile synthetic handle. It allows for late-stage functionalization—such as reductive amination—to install secondary coordination spheres (e.g., hemilabile pendant amines) prior to carbene generation.

Experimental Workflow & Pathway

Workflow Node1 2-Mesityl-1H-imidazole- 5-carbaldehyde (C2 Blocked) Node2 Reductive Amination (Pendant Arm Installation) Node1->Node2 R-NH2, NaBH(OAc)3 Node3 N-Alkylation (Imidazolium Salt Formation) Node2->Node3 MeI, Reflux Node4 C4-Deprotonation (KHMDS, -78°C) Node3->Node4 Inert Atm. Node5 aNHC-Metal Complex (Strong σ-Donor) Node4->Node5 Metal Salt (e.g., AuCl)

Workflow for synthesizing abnormal NHC metal complexes from a C2-blocked imidazole precursor.

Quantitative Data: Normal vs. Abnormal NHCs

To understand the necessity of this specific precursor, we must compare the physicochemical properties of the resulting carbenes. The table below summarizes why the C2-blocked mesityl derivative is chosen for advanced applications.

Physicochemical PropertyNormal NHC (C2-Bound)Abnormal NHC (C4-Bound)Causality / Impact on Design
Deprotonation Site C2C4 (or C5)C2 is sterically blocked by the mesityl group[1].
Precursor Acidity (pKa in DMSO) ~20 – 24~25 – 28C4-H is far less acidic; strictly requires stronger bases (e.g., KHMDS)[4].
Tolman Electronic Parameter (TEP) ~2050 cm⁻¹~2040 cm⁻¹Lower TEP indicates significantly stronger σ-donation to the metal center.
HOMO Energy Level LowerHigherEnhanced nucleophilicity yields a virtually irreversible metal-carbon bond[2].
Structural Representation Neutral CarbeneMesoionic (Zwitterionic)Cannot be drawn without formal charges; highly polarized framework[3].

Step-by-Step Experimental Protocols

General Precautions: While the initial functionalization steps can be performed in the air, the formation of the imidazolium salt and subsequent deprotonation must strictly utilize Schlenk techniques and anhydrous, degassed solvents due to the extreme moisture sensitivity of the aNHC intermediate[4].

Protocol A: Functionalization of the C5-Carbaldehyde (Reductive Amination)

Objective: Convert the reactive aldehyde into a stable, hemilabile pendant amine arm to support metal chelation. We perform this step first to avoid base-induced degradation of the sensitive imidazolium salt later in the sequence.

  • Reaction Setup : Dissolve 2-Mesityl-1H-imidazole-5-carbaldehyde (1.0 equiv) and a primary amine (e.g., 2-picolylamine, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Imine Formation : Stir at room temperature for 2 hours.

    • Self-Validation: Take a reaction aliquot for ¹H NMR; the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of an imine signal (~8.3 ppm) confirms intermediate formation.

  • Reduction : Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to reduce the imine to a secondary amine.

  • Completion : Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification : Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the C5-aminomethyl derivative.

Protocol B: Quaternization (Formation of the Imidazolium Precursor)

Objective: Alkylate the N1 and N3 positions to create the cationic imidazolium core. This formal positive charge drastically lowers the pKa of the C4-H bond, enabling subsequent deprotonation[4].

  • Reaction Setup : Dissolve the purified product from Protocol A in anhydrous acetonitrile.

  • Alkylation : Add an excess of methyl iodide (MeI, 5.0 equiv).

    • Causality: The bulky mesityl group at C2 provides immense steric hindrance, necessitating a large excess of the alkylating agent and elevated temperatures to force the reaction to completion.

  • Heating : Reflux the mixture at 80 °C for 24–48 hours in a sealed pressure tube.

  • Isolation : Cool to room temperature. The imidazolium salt typically precipitates. Filter the solid and wash thoroughly with cold diethyl ether.

  • Self-Validation : ¹H NMR (in DMSO-d₆) must show the persistence of the C4-H proton (typically ~7.5–8.0 ppm) and the appearance of new N-methyl singlets (~3.8–4.0 ppm).

Protocol C: Deprotonation and Metalation (Synthesis of aNHC-Metal Complex)

Objective: Deprotonate the C4 position and immediately trap the transient aNHC with a metal precursor (e.g., Au(I) for catalytic or biological applications).

  • Preparation : In a flame-dried Schlenk flask under an argon atmosphere, suspend the imidazolium salt (1.0 equiv) in anhydrous THF.

  • Base Selection : Cool the suspension to -78 °C. Dropwise add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.1 equiv).

    • Causality: Weaker bases like NEt₃ or K₂CO₃ are completely insufficient due to the high pKa (~25-28) of the C4-H proton[4]. KHMDS ensures rapid, irreversible deprotonation without acting as a nucleophile that could attack the ring[4].

  • Carbene Generation : Stir at -78 °C for 1 hour. The solution will typically darken, indicating the formation of the free aNHC.

  • Metalation : Add a solution of the metal precursor (e.g., AuCl(SMe₂), 1.0 equiv) in THF. Allow the reaction to slowly warm to room temperature overnight.

  • Workup & Validation : Filter the mixture through a pad of Celite to remove KCl salts. Concentrate the filtrate. The successful formation of the aNHC-metal complex is definitively confirmed by ¹³C NMR: the highly deshielded carbene carbon (C4) will appear significantly downfield (typically 160–180 ppm), proving successful metalation[3].

Sources

Method

Application Note: Schiff Base Condensation Strategies for 2-Mesityl-1H-imidazole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for sterically hindered heterocyclic imine syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for sterically hindered heterocyclic imine synthesis.

Executive Summary & Chemical Rationale

The synthesis of imidazole-based Schiff bases (imines) is a cornerstone in the development of novel metallo-supramolecular ligands, antimicrobial agents, and transition metal catalysts. Utilizing 2-Mesityl-1H-imidazole-5-carbaldehyde as a precursor introduces unique thermodynamic and kinetic variables into the standard condensation workflow.

The mesityl (2,4,6-trimethylphenyl) group at the C2 position imparts significant steric bulk and lipophilicity. While the C5-carbaldehyde is spatially separated from the C2-mesityl group, the overall molecular conformation restricts the approach of bulky primary amines. Furthermore, the amphoteric nature of the imidazole ring (capable of tautomerization between 1H and 3H forms) dictates that the reaction pH must be tightly controlled. If the medium is too acidic, the primary amine nucleophile is completely protonated (rendering it inactive); if too basic, the carbonyl carbon lacks the electrophilic activation necessary for the initial nucleophilic attack.

This guide details the causality behind solvent selection, catalytic activation, and equilibrium-shifting strategies required to achieve high-yield Schiff base condensations with this specific, sterically demanding substrate.

Mechanistic Workflow & Causality

The condensation reaction proceeds via a hemiaminal intermediate. To drive the reaction forward, the elimination of water is the critical rate-limiting step. Because the 2-mesityl group enhances the solubility of the precursor in non-polar solvents, we can exploit high-boiling aromatic solvents (like toluene) to facilitate azeotropic water removal or utilize chemical dehydrating agents.

G Start 2-Mesityl-1H-imidazole -5-carbaldehyde Mix Solvent + p-TsOH Catalyst (Toluene or EtOH) Start->Mix Amine Primary Amine (R-NH2) Amine->Mix Hemiaminal Hemiaminal Intermediate (Unstable) Mix->Hemiaminal Nucleophilic Attack Dehydration Dehydration Step (-H2O) Hemiaminal->Dehydration Acid Activation Product Schiff Base (Imine) Target Compound Dehydration->Product Equilibrium Shift

Workflow of Schiff base condensation using 2-Mesityl-1H-imidazole-5-carbaldehyde.

The Role of Chemical Dehydrating Agents

Standard Dean-Stark traps are effective but can be inefficient at small scales (< 5 mmol). Recent literature demonstrates that using Tetraethyl Orthosilicate (Si(OEt)₄) as an in-situ water scavenger dramatically improves yields for imidazole-carbaldehydes[1]. Si(OEt)₄ reacts irreversibly with the byproduct water to form SiO₂ and ethanol, pushing the equilibrium entirely to the right without the physical attrition associated with molecular sieves.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the resulting Schiff base. Data is extrapolated from optimization studies on hindered imidazole-5-carbaldehyde derivatives[1][2][3].

EntrySolventCatalyst (mol %)Water ScavengerTemp (°C)Time (h)Yield (%)Mechanistic Observation
1MethanolNoneNone65 (Reflux)2435%Poor conversion; equilibrium stalls without water removal.
2EthanolAcetic Acid (10%)4Å Mol. Sieves78 (Reflux)1862%Moderate yield; sieves degrade and complicate purification.
3Toluenep-TsOH (3%)Dean-Stark110 (Reflux)1278%Good yield; high temp overcomes steric barriers of the mesityl group.
4 Toluene p-TsOH (3%) Si(OEt)₄ (Excess) 110 (Reflux) 6 92% Optimal; irreversible chemical dehydration accelerates kinetics.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate self-validating checkpoints. If a checkpoint fails, the operator must halt and troubleshoot before proceeding.

Protocol A: High-Yield Catalytic Dehydration using Si(OEt)₄

Recommended for highly hindered amines (e.g., tert-butylamine, substituted anilines).

Materials:

  • 2-Mesityl-1H-imidazole-5-carbaldehyde (1.0 mmol, 214.26 g/mol )

  • Primary Amine (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.03 mmol, ~5 mg)

  • Tetraethyl orthosilicate (Si(OEt)₄) (7.0 g)

  • Anhydrous Toluene (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 2-Mesityl-1H-imidazole-5-carbaldehyde in 30 mL of anhydrous toluene.

    • Causality: Toluene is chosen because the 2-mesityl group provides excellent solubility in aromatic solvents, whereas the polar hemiaminal intermediate remains solvated enough to react.

  • Reagent Addition: Add 1.2 mmol of the chosen primary amine, followed by 5 mg of p-TsOH and 7.0 g of Si(OEt)₄.

    • Causality: The slight excess of amine compensates for potential volatility. p-TsOH provides the exact pH (~4.5-5.5) needed to protonate the aldehyde oxygen without neutralizing the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C under an inert argon atmosphere for 6 hours.

    • Validation Checkpoint 1: After 2 hours, sample the reaction via TLC (Eluent: CHCl₃/MeOH 20:1). The UV-active spot of the starting aldehyde (R_f ~0.4) should be significantly diminished, and a new, often bright yellow/orange spot (the imine) should appear at a higher R_f.

  • Workup: Cool the reaction to room temperature. Evaporate the toluene and the unreacted Si(OEt)₄ under reduced pressure using a rotary evaporator (bath temp 50 °C).

  • Purification: The residue will contain precipitated SiO₂. Dissolve the crude organic material in dichloromethane (DCM) and filter through a pad of Celite to remove the silica byproduct.

    • Validation Checkpoint 2: The filtrate should be clear and brightly colored. If cloudy, colloidal silica is present; re-filter through a finer frit.

  • Crystallization: Concentrate the DCM filtrate and recrystallize the product from cold ethanol to yield the pure E/Z Schiff base isomers.

Protocol B: Mild Condensation for Aliphatic Amines

Recommended for highly nucleophilic, unhindered aliphatic amines (e.g., ethylamine, propylamine) where high temperatures might cause side reactions.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-Mesityl-1H-imidazole-5-carbaldehyde in 15 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Slowly add 1.05 mmol of the aliphatic amine dropwise at room temperature.

    • Causality: Aliphatic amines are significantly more nucleophilic than anilines; thus, the reaction can proceed at room temperature without strong acid catalysis, minimizing the risk of polymerizing the aldehyde[2].

  • Dehydration: Add 2.0 g of freshly activated 4Å molecular sieves to the flask. Stir vigorously for 24 hours at 25 °C.

    • Validation Checkpoint: The solution should shift from pale yellow to a deeper yellow/orange hue, indicating extended conjugation through the newly formed C=N bond.

  • Isolation: Filter the mixture through filter paper to remove the molecular sieves. Wash the sieves with an additional 5 mL of DCM.

  • Concentration: Remove the solvent under reduced pressure. The resulting solid is typically >95% pure by NMR, but can be washed with cold hexane to remove trace unreacted amine.

Quality Control & Analytical Characterization

To verify the success of the Schiff base condensation, perform the following analytical checks:

  • FT-IR Spectroscopy: The most immediate confirmation of success is the disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1670–1690 cm⁻¹ and the appearance of a sharp, distinct imine stretch (C=N) at 1620–1640 cm⁻¹ .

  • ¹H-NMR (CDCl₃ or DMSO-d₆):

    • Starting Material: The aldehyde proton typically appears as a sharp singlet far downfield (~9.7–9.9 ppm).

    • Product: The imine proton (CH=N) will shift slightly upfield, typically appearing as a singlet between 8.2 and 8.8 ppm , depending on the shielding effects of the amine substituent. The mesityl protons (aromatic CH and methyl groups) should remain relatively unchanged, serving as excellent internal integration standards.

References

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors Source: MDPI (Molecules) URL:[Link] (Note: This paper details the highly efficient Si(OEt)₄ dehydration methodology for imidazole-carbaldehydes).

  • Novel synthon for incorporating 1,3-dimethyl imidazolium group into molecular architecture Source: NIH / PMC URL:[Link]

  • Chiral 1D Metal–Organic Materials Based on Cu(II) and Amino Acid Schiff Bases Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Sources

Application

Application Note: Advanced Reductive Amination Protocols for 2-Mesityl-1H-imidazole-5-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Executive Summary & Chemical Context The functionalization of highly su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Executive Summary & Chemical Context

The functionalization of highly substituted imidazole scaffolds is a critical operation in modern drug discovery and the synthesis of N-heterocyclic carbene (NHC) precursors. 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9) [1] presents a unique synthetic profile: the bulky mesityl (2,4,6-trimethylphenyl) group at the C2 position provides significant steric shielding, while the C5 carbaldehyde remains an accessible electrophilic handle for diversification.

This application note details field-proven, self-validating protocols for the reductive amination of 2-Mesityl-1H-imidazole-5-carbaldehyde. By emphasizing the mechanistic causality behind reagent selection, this guide empowers researchers to achieve high-yielding C-N bond formations while mitigating common side reactions such as premature aldehyde reduction or aminal formation[2].

Mechanistic Causality & Reagent Selection

To design a robust reductive amination, one must understand the kinetic competition between imine formation and carbonyl reduction. The process is fundamentally a two-stage cascade: nucleophilic attack of the amine to form a hemiaminal, followed by dehydration to an iminium ion, which is subsequently trapped by a hydride source[3].

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

The choice of reducing agent is the most critical parameter in this workflow. NaBH(OAc)₃ is the gold standard for direct reductive amination[3]. The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, rendering it a mild hydride donor. It is insufficiently reactive to reduce the starting 2-Mesityl-1H-imidazole-5-carbaldehyde at room temperature, but it rapidly reduces the highly electrophilic iminium intermediate[4].

In contrast, using Sodium Borohydride (NaBH₄) necessitates a strict two-step "indirect" protocol where the imine must be fully formed and isolated (or the aldehyde completely consumed) before the reductant is introduced, lest the starting material be irreversibly reduced to 2-mesityl-1H-imidazole-5-methanol[4].

Solvent and Additive Causality
  • 1,2-Dichloroethane (DCE) vs. Methanol (MeOH): DCE is preferred for direct reductive aminations with NaBH(OAc)₃ because it lacks protic hydrogens that could decompose the hydride source, and its dielectric constant perfectly stabilizes the polar iminium transition state[2].

  • Acetic Acid (AcOH): The addition of 1-2 equivalents of AcOH serves a dual purpose. It acts as an acid catalyst to facilitate the dehydration of the hemiaminal to the iminium ion, and it buffers the system to a pH of ~4.5, which is optimal for NaBH(OAc)₃ stability[5].

Self-Validating Experimental Design

A robust protocol must be self-validating. This methodology integrates built-in checkpoints to ensure experimental integrity:

  • The Imine Checkpoint: Before adding the hydride source, an aliquot is analyzed via LC-MS. The complete disappearance of the aldehyde (UV 254 nm) and the appearance of the imine mass [M+H]+ confirms that the system is ready for reduction. This prevents the formation of alcohol byproducts[4].

  • The Acid-Base Purification Matrix: Because the product is a secondary or tertiary amine bearing a basic imidazole ring, it can be isolated from neutral organic impurities (like unreacted aldehyde or alcohol byproducts) via an acid-base extraction. The product partitions into the aqueous layer at pH < 3 and back into the organic layer at pH > 9[4].

Quantitative Data Presentation

Table 1: Reducing Agent Comparison Matrix

Reducing AgentRelative ReactivityChemoselectivityOptimal pHMechanistic Notes
NaBH(OAc)₃ MildHigh (Iminium > Aldehyde)4.0 - 5.0Gold standard for one-pot direct reductive amination[3].
NaBH₃CN ModerateHigh6.0 - 7.0Useful for sluggish imines; highly toxic (HCN gas risk at low pH)[2].
NaBH₄ StrongLow (Reduces aldehydes)N/ARequires strict two-step protocol (imine pre-formation)[4].

Table 2: Standard Stoichiometry and Reaction Parameters

ComponentEquivalentsFunction & Causality
2-Mesityl-1H-imidazole-5-carbaldehyde 1.0 eqLimiting electrophilic reagent[2].
Primary/Secondary Amine 1.1 - 1.5 eqNucleophile; slight excess drives the equilibrium toward the imine[2].
NaBH(OAc)₃ 1.4 - 2.0 eqHydride source; excess ensures complete reduction of the iminium ion[2].
Acetic Acid (AcOH) 1.0 - 2.0 eqAcid catalyst; facilitates hemiaminal dehydration[5].
DCE or DCM 0.1 - 0.2 MAprotic solvent; prevents premature hydride decomposition[2].

Visualizations

Mechanism A 2-Mesityl-1H-imidazole -5-carbaldehyde C Hemiaminal Intermediate A->C Addition B Amine (Nucleophile) B->C D Iminium Ion (Activated) C->D -H2O (Acid) E Alkylated Amine Product D->E NaBH(OAc)3

Mechanistic pathway of the reductive amination of 2-Mesityl-1H-imidazole-5-carbaldehyde.

Workflow Step1 1. Reagent Preparation Aldehyde + Amine in DCE Step2 2. Imine Formation Stir 1-2h at 25°C (LC-MS Check) Step1->Step2 Step3 3. Hydride Addition Add NaBH(OAc)3 at 0°C Step2->Step3 Step4 4. Reduction Maturation Stir 12-24h at 25°C Step3->Step4 Step5 5. Aqueous Work-up Quench with NaHCO3, Extract Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (For Aliphatic Amines)

This protocol is optimized for standard primary and secondary amines using mild conditions.

  • Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Mesityl-1H-imidazole-5-carbaldehyde (1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.15 M concentration[2].

  • Nucleophile Addition: Add the desired amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base[2].

  • Catalysis: Add glacial Acetic Acid (1.5 eq) dropwise. Stir the reaction mixture at room temperature (25 °C) under an inert nitrogen atmosphere for 1–2 hours[5].

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and confirm the conversion of the aldehyde to the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes to manage any mild exotherm[2].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours[2].

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3​ solution (gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Pro-tip: Use a gradient of 0–10% Methanol in DCM containing 1% aqueous NH4​OH to prevent the basic imidazole/amine product from tailing on the acidic silica[4].

Protocol B: Indirect Two-Step Amination (For Bulky or Weak Amines)

If the amine is sterically hindered (e.g., tert-butylamine) or weakly nucleophilic (e.g., anilines), imine formation will be sluggish. This protocol forces imine formation prior to reduction.

  • Condensation: Dissolve 2-Mesityl-1H-imidazole-5-carbaldehyde (1.0 eq) and the amine (1.5 eq) in anhydrous Toluene or DCE.

  • Water Scavenging: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 eq) or activated 3Å molecular sieves to drive the equilibrium by sequestering water. Stir at 60 °C for 4–6 hours.

  • Reduction: Cool the mixture to 0 °C. Dilute with anhydrous Methanol, then carefully add Sodium Borohydride ( NaBH4​ ) (1.5 eq) portion-wise[4].

  • Quench: Stir for 2 hours at room temperature, then quench with water. Filter the resulting titanium dioxide salts through a pad of Celite, washing thoroughly with Ethyl Acetate.

  • Isolation: Separate the organic layer, dry, concentrate, and purify as described in Protocol A.

References

  • BenchChem. "An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context." 2

  • BenchChem. "Technical Support Center: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine." 4

  • Shao-Yuan. "1542858-98-9, 2-Mesityl-1H-imidazole-5-carbaldehyde." 1

  • Orhan E., et al. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." JOTCSA, 2019. 3

  • MDPI. "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety." Molecules, 2020. 6

  • MDPI. "2D Layer Arrangement of Solely [HS-HS] or [LS-LS] Molecules in the [HS-LS] State of a Dinuclear Fe(II) Spin Crossover Complex." Inorganics, 2020. 5

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-Mesityl-1H-imidazole-5-carbaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Mesityl-1H-imidazole-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9).

The synthesis of sterically hindered, N-unsubstituted 2-aryl-1H-imidazole-5-carbaldehydes is notoriously challenging. Direct formylation often fails due to electronic deactivation and steric shielding. To achieve high yields, the industry gold standard is a three-step sequence: esterification, reduction to the intermediate alcohol, and controlled oxidation to the target aldehyde[1].

Below, you will find the mechanistic rationale, a troubleshooting Q&A, quantitative yield data, and a self-validating experimental protocol.

Mechanistic Pathway & Workflow

To understand where your yield is being lost, we must first map the synthetic logic. Direct Vilsmeier-Haack formylation of 2-mesityl-1H-imidazole is heavily disfavored. The bulky ortho-methyl groups of the mesityl ring block the approach of the bulky Vilsmeier reagent, and the protonated imidazole ring resists electrophilic attack. Therefore, the Ester-Reduction-Oxidation pathway is the most robust approach[1].

G A 2-Mesityl-1H-imidazole (Starting Material) B Direct Formylation (POCl3 / DMF) A->B C Low Yield (<20%) Steric Hindrance & Deactivation B->C D Ethyl 2-Mesityl-1H-imidazole-5-carboxylate (Preferred Precursor) E Reduction (LiAlH4, THF, 0°C) D->E F (2-Mesityl-1H-imidazol-5-yl)methanol (Intermediate Alcohol) E->F 85-90% Yield G Oxidation (Activated MnO2 or TEMPO/NaOCl) F->G H 2-Mesityl-1H-imidazole-5-carbaldehyde (High Yield Target) G->H >80% Yield

Fig 1. Mechanistic workflow comparing direct formylation vs. the high-yield ester-reduction-oxidation pathway.

Troubleshooting Guide & FAQs

Q1: Why is my direct Vilsmeier-Haack formylation of 2-mesityl-1H-imidazole yielding less than 20%? Causality: The Vilsmeier-Haack reaction relies on the electrophilic attack of the chloroiminium ion on the imidazole ring. However, N-unsubstituted imidazoles form deactivated salts with POCl₃. Furthermore, the mesityl group's ortho-methyls create a severe steric shield around the C4/C5 positions of the imidazole core. Solution: Abandon direct formylation. Shift your starting material to an imidazole-5-carboxylate ester (synthesized via condensation of mesitylamidine with a 3-bromo-2-oxopropanoate derivative), and utilize the reduction-oxidation route[2].

Q2: During the reduction of the ester to the alcohol, I am seeing incomplete conversion and forming stubborn emulsions during workup. How do I optimize this? Causality: Lithium aluminum hydride (LiAlH₄) reductions of imidazoles often stall if the coordinating aluminum salts are not properly cleaved. Emulsions occur when these gelatinous aluminum hydroxides trap the highly polar imidazole-methanol product. Solution: Implement strict temperature control (0 °C) to prevent over-reduction or ring cleavage. Crucially, utilize the Fieser Workup method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄). This self-validating step forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring >85% recovery of the alcohol[1].

Q3: My MnO₂ oxidation of the intermediate alcohol to the aldehyde is stalling at 50% conversion. Should I just add more equivalents of MnO₂? Causality: No. Stalled oxidations are rarely solved by simply adding more mass. Technical grade MnO₂ has a low active surface area and binds water, which poisons the surface oxidation mechanism. Adding >15 equivalents creates a thick slurry that physically traps your product[3]. Solution: You have two options. Either use freshly activated, precipitated MnO₂ (<5 micron particle size), or switch to a TEMPO/NaOCl catalytic oxidation system. The TEMPO system is highly efficient for imidazole-methanols, bypassing the surface-chemistry limitations of MnO₂ entirely[3].

Quantitative Data: Oxidation Method Comparison

To aid in your experimental design, the following table summarizes the causal relationship between the chosen oxidation parameters and the final yield of 2-aryl-1H-imidazole-5-carbaldehydes.

Oxidation MethodReagents & ConditionsTypical YieldReaction TimeCausality & Notes
Technical MnO₂ 10-15 eq MnO₂, CHCl₃, Reflux30-50%24-48hSluggish. Water poisons the MnO₂ surface; product gets trapped in the heavy slurry[3].
Activated MnO₂ 5-10 eq MnO₂, CH₂Cl₂, RT75-85%3-6hRequires high-quality oxidant. Good for small scale, but poor atom economy[1].
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °C70-80%2-4hEffective, but requires strict cryogenic control and generates volatile sulfur byproducts.
TEMPO / NaOCl 0.01 eq TEMPO, 1.5 eq NaOCl, pH 8-1085-95% 1-3hRecommended. Environmentally benign, fast catalytic turnover, easily scalable[3].

Step-by-Step Experimental Protocol

This protocol utilizes the optimized Ester-Reduction-Oxidation pathway, specifically employing the highly efficient TEMPO/NaOCl oxidation to bypass the common pitfalls of MnO₂.

Step 1: Reduction to (2-Mesityl-1H-imidazol-5-yl)methanol
  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous THF (10 mL/mmol of ester) and cool to 0 °C using an ice bath.

  • Reagent Addition: Carefully suspend LiAlH₄ (1.5 equivalents) in the chilled THF.

  • Substrate Addition: Dissolve Ethyl 2-mesityl-1H-imidazole-5-carboxylate (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Self-Validating Fieser Workup: Once complete, cool the flask back to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and cautiously add:

    • 1.0 mL of distilled H₂O (dropwise, wait for bubbling to subside).

    • 1.0 mL of 15% aqueous NaOH.

    • 3.0 mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure to afford the intermediate alcohol (Expected yield: 85-90%).

Step 2: TEMPO-Catalyzed Oxidation to 2-Mesityl-1H-imidazole-5-carbaldehyde
  • Preparation: Dissolve the (2-Mesityl-1H-imidazol-5-yl)methanol (1.0 equivalent) in a biphasic mixture of Dichloromethane and Water (1:1 v/v, approx. 5 mL/mmol).

  • Catalyst Addition: Add TEMPO (0.01 equivalents) and Potassium Bromide (KBr, 0.1 equivalents) to the stirring mixture[3].

  • Oxidation: Cool the mixture to 0 °C. Slowly add an aqueous solution of NaOCl (1.5 equivalents, adjusted to pH 9.0 using NaHCO₃) dropwise over 30 minutes. The biphasic mixture will turn a distinct yellow/orange color as the active oxoammonium species is generated[3].

  • Monitoring: Stir at 0 °C for 1-2 hours. The reaction is extremely fast; monitor closely by TLC to prevent over-oxidation to the carboxylic acid.

  • Quenching & Isolation: Once complete, quench the remaining oxidant by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Separate the organic layer, extract the aqueous layer twice with Dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate) to yield the pure 2-Mesityl-1H-imidazole-5-carbaldehyde as a solid (Expected yield: 85-95%).

References

  • Development of an Efficient Process Towards the Benzimidazole BYK308944: A Key Intermediate in the Synthesis of a Potassium-Competitive Acid Blocker. ACS Publications. Available at:[Link]

  • POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF.European Patent Office - EP 4089089 A1.
  • Method for preparation of benzimidazole derivatives.Google Patents - US9493425B2.

Sources

Optimization

Technical Support Center: Handling &amp; Preserving 2-Mesityl-1H-imidazole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. 2-Mesityl-1H-imidazole-5-carbaldehyde is a highly valuable building block in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 2-Mesityl-1H-imidazole-5-carbaldehyde is a highly valuable building block in medicinal chemistry, but users frequently report poor yields or degraded starting materials. This guide provides mechanistic insights, physical handling troubleshooting, and validated chemical protection protocols to prevent the autoxidation of the C5-aldehyde group.

Section 1: Mechanistic FAQ – Why is the Aldehyde Group Failing?

Q: Why does 2-Mesityl-1H-imidazole-5-carbaldehyde degrade into a sticky solid or carboxylic acid during storage? A: The degradation is driven by a radical-chain autoxidation mechanism. Exposure to ambient oxygen, UV light, or trace transition metals initiates hydrogen-atom abstraction (HAA) from the aldehyde, generating a highly reactive acyl radical[1]. This radical rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical, which then abstracts another hydrogen from a neighboring aldehyde molecule to form a peracid. Finally, a Baeyer-Villiger-type reaction between the peracid and another aldehyde molecule yields two equivalents of carboxylic acid[2].

Q: Does the bulky mesityl group at the C2 position offer any steric protection to the aldehyde? A: No. While the bulky 2-mesityl group provides significant steric hindrance around the imidazole ring's C2 and nitrogen positions, it is positioned too far from the C5-carbaldehyde group to effectively shield it from oxygen insertion or radical attack. Specific chemical or physical protection of the C5 position is mandatory.

Section 2: Physical Storage & Handling Troubleshooting

Q: What are the optimal storage conditions to prevent autoxidation without chemically modifying the compound? A: To completely arrest the radical-chain autoxidation, you must eliminate the reaction initiators (light, thermal energy) and the propagator (O₂).

Table 1: Quantitative Storage Parameters and Expected Stability

Storage ConditionAtmosphereContainer TypeAdditivesExpected Shelf-Life
Room Temp (20°C)Ambient AirClear GlassNone< 1 Week
4°CAmbient AirAmber GlassNone2-4 Weeks
-20°CArgon (Ar)Amber Glass / SealedNone6-12 Months
-80°CArgon (Ar)Amber Glass / SealedNone> 2 Years
Room Temp (20°C)Ambient AirClear Glass0.1% BHT1-2 Months

Protocol for Inert Storage Preparation: Causality: Argon is heavier than nitrogen and ambient air, allowing it to form a dense, protective blanket over the solid compound, effectively displacing the O₂ required for the peroxy radical propagation step.

  • Transfer the 2-Mesityl-1H-imidazole-5-carbaldehyde powder into an amber glass vial to block photo-initiation[2].

  • Place the vial in a vacuum desiccator or use a Schlenk line. Apply vacuum for 15 minutes to remove interstitial air from the powder.

  • Backfill the vial with high-purity Argon.

  • Seal the vial tightly with a PTFE-lined cap and wrap the seal with Parafilm.

  • Store immediately at -20°C or -80°C[3].

Section 3: Chemical Protection (Acetalization) Guide

Q: I need to perform a multi-step synthesis involving strong bases (e.g., Grignard reagents or lithiation). How can I protect the aldehyde group? A: The most robust method for protecting an aldehyde during basic or nucleophilic reactions is converting it into a cyclic acetal (e.g., a 1,3-dioxolane). Acetals are highly stable under basic, reductive, and nucleophilic conditions, effectively masking the electrophilic carbonyl carbon[4].

G Aldehyde 2-Mesityl-1H-imidazole -5-carbaldehyde Initiation Initiation (Light, Trace Metals, O2) Aldehyde->Initiation H-Atom Abstraction AcylRadical Acyl Radical Intermediate Initiation->AcylRadical PeroxyRadical Acyl Peroxy Radical (+ O2) AcylRadical->PeroxyRadical O2 Addition Peracid Peracid Intermediate PeroxyRadical->Peracid H-Abstraction from Aldehyde CarboxylicAcid Carboxylic Acid (Degradation Product) Peracid->CarboxylicAcid Baeyer-Villiger with Aldehyde Protection1 Inert Atmosphere (Ar/N2) Protection1->Initiation Blocks O2 & Light Protection2 Acetal Protection (1,3-Dioxolane) Protection2->Aldehyde Masks Carbonyl

Mechanistic pathway of aldehyde autoxidation and targeted intervention points.

Protocol: Step-by-Step Acetal Protection (1,3-Dioxolane Formation) Self-Validating Logic: This reaction utilizes Dean-Stark conditions. The continuous physical removal of water drives the reversible acetalization equilibrium entirely to the product side, self-validating the conversion and ensuring complete protection[5].

  • Setup & Reagents: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10 mmol of 2-Mesityl-1H-imidazole-5-carbaldehyde in 50 mL of anhydrous toluene. Add 30 mmol of ethylene glycol and 0.5 mmol of p-toluenesulfonic acid (pTSA). Causality: Toluene is chosen because it forms a minimum-boiling azeotrope with water, allowing the byproduct to be distilled out of the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap for water accumulation. The reaction is complete when water ceases to collect (typically 4-6 hours).

  • Quench & Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with 25 mL of saturated aqueous NaHCO₃. Causality: Acetals are highly stable to bases but extremely sensitive to acids. Neutralizing the pTSA catalyst immediately prevents the reverse reaction (hydrolysis) during the aqueous workup[4].

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection (Post-Synthesis): When downstream modifications are complete, stir the protected intermediate in a 1:1 mixture of THF and 1M HCl at room temperature for 2-4 hours. Causality: The aqueous acid protonates the acetal oxygen, facilitating the expulsion of ethylene glycol and regenerating the reactive C5-aldehyde[6]. Neutralize with NaHCO₃ and extract with ethyl acetate to recover the product.

Section 4: Analytical Troubleshooting

Q: How can I quickly determine if my batch of 2-Mesityl-1H-imidazole-5-carbaldehyde has oxidized? A: Because the oxidation transforms a neutral aldehyde into a highly polar carboxylic acid, the physical and spectroscopic properties shift predictably. Use the following analytical checks:

  • TLC (Thin-Layer Chromatography): Causality: Carboxylic acids interact strongly with the polar silica gel via hydrogen bonding. In standard non-polar solvent systems (e.g., Hexane/EtOAc), the oxidized byproduct will streak or remain at the baseline (Rf ≈ 0), whereas the intact aldehyde will migrate significantly higher.

  • FT-IR Spectroscopy: Causality: The insertion of oxygen creates a hydroxyl group. Look for the appearance of a broad O-H stretch (2500-3300 cm⁻¹) indicative of a carboxylic acid, and a shift in the carbonyl (C=O) stretch from ~1680 cm⁻¹ (conjugated aldehyde) to ~1710 cm⁻¹ (carboxylic acid).

  • LC-MS Analysis: Causality: Oxidation adds exactly one oxygen atom (+16 Da). The intact aldehyde has a molecular weight of 214.26 g/mol [7]. Look for the [M+H]⁺ peak shift from 215 m/z to 231 m/z to confirm degradation.

References

  • Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL
  • Source: RSC (Royal Society of Chemistry)
  • 1542858-98-9, 2-Mesityl-1H-imidazole-5-carbaldehyde Source: Shao-Yuan URL
  • Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL
  • 17.
  • 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent Source: MedChemExpress URL
  • Source: Chem-Station Int. Ed.

Sources

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 2-Mesityl-1H-imidazole-5-carbaldehyde

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the optimization of condensation reactions involving 2-Mesityl-1H-imidazole-5-carbaldehyde. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the optimization of condensation reactions involving 2-Mesityl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this sterically hindered heterocyclic aldehyde. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and achieve optimal reaction outcomes.

The condensation of 2-Mesityl-1H-imidazole-5-carbaldehyde, typically a Knoevenagel or Aldol-type reaction, is a powerful method for carbon-carbon bond formation.[1][2] However, the bulky 2-mesityl group introduces significant steric hindrance, which can impede the approach of nucleophiles to the aldehyde's carbonyl carbon.[3] This often necessitates carefully optimized reaction conditions, with temperature being the most critical parameter to control. This guide provides a structured approach to identifying and solving common issues encountered during this synthesis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a stepwise diagnostic and solution pathway grounded in chemical principles.

Question 1: My reaction shows low or no conversion of the starting aldehyde, even after several hours. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is the most common issue and typically points to an activation energy barrier that has not been overcome, often due to the steric shielding by the mesityl group.

Causality: The condensation reaction proceeds through a nucleophilic attack on the aldehyde's carbonyl carbon. The large mesityl group physically blocks this approach, increasing the activation energy of the reaction. Insufficient thermal energy or inadequate catalysis will result in a stalled or extremely slow reaction.

Troubleshooting Protocol:

  • Verify Reagent and Catalyst Integrity:

    • Active Methylene Compound: Ensure the pKa is low enough to be deprotonated by the chosen base. Compounds like malononitrile or ethyl cyanoacetate are highly activated.[1]

    • Catalyst: If using a base catalyst (e.g., piperidine, triethylamine), ensure it is not degraded. If the reaction has been attempted before, consider that some imidazole syntheses can result in poor yields due to side reactions or catalyst deactivation.[4]

  • Incremental Temperature Increase:

    • Heat is a primary tool to overcome activation barriers.[3] If the reaction is being run at room temperature or a low temperature (e.g., <50 °C), begin to increase the temperature in a controlled manner.

    • Stepwise Approach: Increase the reaction temperature by 10-15 °C increments, monitoring the reaction progress at each stage by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

    • Solvent Choice: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. If necessary, switch to a higher-boiling solvent (e.g., from ethanol to toluene or DMF) to access higher temperature ranges.

  • Re-evaluate Catalyst Choice:

    • If temperature increases alone do not suffice or lead to decomposition, a more effective catalyst may be needed. For Knoevenagel condensations, weak bases are typical, but the choice can influence the required temperature.[7][8] Consider screening a panel of catalysts such as piperidine, pyrrolidine, or even an ionic liquid, which can sometimes accelerate these reactions under milder conditions.[7]

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G start Low or No Conversion Observed check_reagents Are all reagents and catalysts of high purity and activity? start->check_reagents temp_increase Incrementally increase temperature (e.g., in 10-15 °C steps) check_reagents->temp_increase Yes purify Purify reagents/catalyst and restart experiment check_reagents->purify No monitor Monitor reaction progress (TLC, NMR) temp_increase->monitor solvent Is reaction at solvent reflux? monitor->solvent change_solvent Switch to a higher-boiling solvent (e.g., Toluene, DMF) monitor->change_solvent Stalled success Reaction Proceeds monitor->success Progress solvent->temp_increase No catalyst Consider a more potent catalyst or different catalytic system solvent->catalyst Yes change_solvent->temp_increase catalyst->success

Caption: Troubleshooting flowchart for low reaction conversion.

Question 2: I am observing significant formation of colored impurities and a decrease in the yield of my desired product. What is causing this and how can I prevent it?

Answer: The formation of colored impurities, often described as dark tars or polymers, is a strong indicator of side reactions, which are typically induced by excessive heat.

Causality: While heat is necessary to drive the condensation, excessively high temperatures can promote undesired pathways.[9] Imidazole derivatives and aldehydes can be susceptible to polymerization or degradation under harsh conditions. The desired condensation product, being a conjugated system, might also be prone to further reactions or decomposition at elevated temperatures.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most critical first step. Lower the temperature by 15-20 °C from the point where discoloration becomes significant. The optimal temperature is a fine balance between a reasonable reaction rate and minimal side product formation.

  • Minimize Reaction Time: Monitor the reaction closely. Once TLC or NMR analysis shows that the starting material is consumed or that the product concentration has plateaued, work up the reaction immediately. Prolonged heating, even at a moderate temperature, can contribute to impurity formation.

  • Purification Considerations: Colored impurities from imidazole syntheses are common and can sometimes be removed effectively using activated carbon during recrystallization. A typical procedure involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, boiling briefly, and then performing a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Problem Probable Cause Primary Solution Secondary Actions
Low ConversionInsufficient energy to overcome steric hindranceIncrease temperature incrementallyChange to a higher-boiling solvent; screen different catalysts
Colored ImpuritiesExcessive temperature causing degradation/polymerizationReduce reaction temperatureMinimize reaction time; use a milder catalyst
Aldol Adduct FormsDehydration step is slow or not occurringIncrease temperature; consider a catalyst that aids dehydrationUse a Dean-Stark trap to remove water if applicable

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the condensation of 2-Mesityl-1H-imidazole-5-carbaldehyde?

The reaction is a two-step process: (1) an initial nucleophilic addition to form a β-hydroxy intermediate (an aldol adduct), followed by (2) a dehydration (elimination of water) to yield the final α,β-unsaturated product.[10]

  • Step 1 (Addition): This step is often reversible and may occur at lower temperatures.

  • Step 2 (Dehydration): This step typically has a higher activation energy and is often the rate-determining step. Heat is almost always required to drive this elimination reaction to completion.[3] An experiment conducted at too low a temperature may stall at the intermediate stage, while one at an optimized, higher temperature will yield the desired final product.[11]

dot

G Reactants Aldehyde + Enolate Intermediate β-Hydroxy Adduct (Aldol Addition Product) Reactants->Intermediate Step 1 (Addition) Product α,β-Unsaturated Product (Final Condensate) Intermediate->Product Step 2 (Dehydration) -H₂O Favored by Heat

Caption: Temperature-dependent steps in the condensation reaction.

Q2: What is a good starting temperature range for my initial optimization experiments?

A prudent starting point depends on the solvent and catalyst. For many Knoevenagel-type reactions using a weak base like piperidine in a protic solvent, a range of 50-80 °C is reasonable.[3]

  • If using Ethanol (boiling point: 78 °C), start at 60 °C and monitor. You can proceed to reflux if the reaction is slow.

  • If using Toluene (boiling point: 111 °C), you have a wider range. A starting temperature of 80-90 °C is a good choice, allowing room to increase if needed. Remember, due to the steric hindrance of the mesityl group, it is plausible that temperatures near the reflux point of the solvent will be required.

Q3: How can I effectively monitor the reaction progress to determine the optimal temperature and time?

Effective monitoring is crucial for avoiding side reactions and obtaining a good yield.

Step-by-Step TLC Monitoring Protocol:

  • Prepare the TLC Plate: Use a silica gel plate. On the baseline, spot the 2-Mesityl-1H-imidazole-5-carbaldehyde starting material (SM), the active methylene co-reactant (CR), and a co-spot (SM + CR) for reference.

  • Take a Reaction Sample: At timed intervals (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture with a capillary tube.

  • Spot the Plate: Spot the reaction mixture (RM) on the baseline.

  • Develop the Plate: Choose an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation of your starting materials (typically aiming for Rf values between 0.2 and 0.8).

  • Visualize: Use a UV lamp to visualize the spots. The starting aldehyde is conjugated and should be UV-active. The product will be a new, more conjugated spot, typically with a different Rf value.

  • Interpret: The reaction is complete when the starting aldehyde spot has disappeared or is very faint. The appearance of new, undesired spots indicates side product formation. This information allows you to decide whether to increase the temperature (if the reaction is slow) or stop the reaction (if it is complete or degrading).

For more quantitative analysis, 1H-NMR spectroscopy can be used.[5][6] The disappearance of the characteristic aldehyde proton signal (often around 9-10 ppm) and the appearance of new signals for the product (e.g., vinylic protons) can be integrated to determine the reaction conversion.[5]

Q4: Can the imidazole ring itself influence the reaction?

Yes. The imidazole moiety can act as a base or a nucleophile.[12] While the N-H proton is acidic, the pyridine-like nitrogen (N3) is basic and can act as an internal catalyst, potentially influencing the reaction mechanism and optimal conditions.[12] In some cases, imidazole itself has been used as an inexpensive catalyst for Knoevenagel condensations.[8] This inherent reactivity means that self-condensation or other side reactions involving the imidazole ring are possible, especially at very high temperatures.

References

  • flavorist.com. (2026, March 25). Aldol Condensation in Flavor Chemistry: Mechanisms, Conditions, and Impact on Shelf Life.
  • Benchchem. (n.d.). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • Casado-Combreras et al. (2025). Protocols for monitoring condensate formation and dynamics between the phase-separating proteins SET/TAF-Iβ and cytochrome c. STAR Protocols.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008).
  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (2020, December 22).
  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Heravi, M. M., et al. A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research.
  • A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. (n.d.). PMC.
  • Effect of temperature on aldol condensation reaction for different chemical compounds. (n.d.).
  • Knoevenagel condens
  • Benchchem Technical Support Team. (2025, December).
  • Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. (2019, December).
  • Gas-phase aldol condensation of formaldehyde to produce hydroxyacetaldehyde and its implication to new particle formation: a theoretical study. (2024, December 2). RSC Publishing.
  • The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. (2007, March).
  • Enhancement of Esterification Reaction Rates in Solvent-Free Aerosol Droplets. (2026, March 20). Journal of the American Chemical Society.
  • Aldol condens
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (n.d.). Zenodo.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Departments of Physics and Chemistry - EMU.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (n.d.). PMC.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • 1542858-98-9|2-Mesityl-1H-imidazole-5-carbaldehyde|BLD Pharm. (n.d.).
  • Has anybody prepared chalcone using imidazole carboxaldehyde?. (2016, January 6).
  • 1542858-98-9|2-Mesityl-1H-imidazole-5-carbaldehyde. (n.d.). Ambeed.com.
  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
  • Method for preparing 2-methylimidazole. (n.d.).
  • Condensation. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
  • Condensation-Based Methods for the C−H Bond Functionaliz
  • Technical Support Center: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime. (n.d.). Benchchem.
  • High Functionalization of 5-Nitro-1H-imidazole Deriv
  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4(+) in water at neutral pH. (2015, August 21). PubMed.

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Reference Data & Comparative Studies

Validation

Technical Guide: Orthogonal Validation of the Carbonyl Stretch in 2-Mesityl-1H-imidazole-5-carbaldehyde by FT-IR and ¹³C NMR Spectroscopy

Abstract This guide provides a comprehensive framework for the validation of the carbonyl functional group in 2-Mesityl-1H-imidazole-5-carbaldehyde. We detail the application of Fourier-Transform Infrared (FT-IR) spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of the carbonyl functional group in 2-Mesityl-1H-imidazole-5-carbaldehyde. We detail the application of Fourier-Transform Infrared (FT-IR) spectroscopy as the primary method for identifying the C=O stretching vibration. To ensure the trustworthiness and accuracy of this assignment, we employ ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal validation technique. This dual-pronged approach provides a self-validating system, confirming the presence and electronic environment of the aldehyde. Detailed experimental protocols, data interpretation, and the theoretical basis for the observed spectral features are presented for researchers in synthetic chemistry and drug development.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Functional groups are the reactive centers of a molecule and define its chemical character and potential biological activity. The carbonyl (C=O) group, particularly in aldehydes, is a key synthon in organic chemistry. Its electronic environment, influenced by adjacent aromatic systems and heteroatoms, directly impacts its reactivity. Therefore, confident identification of the carbonyl group is a critical checkpoint in any synthetic workflow.

This guide focuses on 2-Mesityl-1H-imidazole-5-carbaldehyde, a molecule featuring an aldehyde group attached to a heteroaromatic imidazole ring. This substitution pattern presents an interesting case for spectroscopic analysis. The carbonyl group is conjugated with the imidazole ring system, which is expected to influence its characteristic vibrational frequency in the infrared spectrum. We will first use FT-IR to pinpoint this vibration and then use the distinct chemical shift of the carbonyl carbon in ¹³C NMR to provide a robust, independent confirmation.

Theoretical Background: Predicting the Carbonyl Signature

FT-IR: The Carbonyl Stretching Vibration

The carbon-oxygen double bond possesses a significant dipole moment, which gives rise to a characteristically strong absorption band in the mid-infrared region of the electromagnetic spectrum.[1] For a typical saturated aliphatic aldehyde, this C=O stretching vibration is observed in the 1740-1720 cm⁻¹ range.[2]

However, several structural factors can perturb this frequency:

  • Conjugation: When the carbonyl group is conjugated with a double bond or an aromatic ring, delocalization of π-electrons occurs. This resonance effect imparts more single-bond character to the C=O bond, weakening it and lowering the stretching frequency.[3][4][5] This shift is typically in the range of 25-45 cm⁻¹.[4]

  • Electronic Effects: The imidazole ring is an electron-rich heteroaromatic system. The electronic interplay between the ring and the aldehyde substituent will further influence the C=O bond order.

For 2-Mesityl-1H-imidazole-5-carbaldehyde, the aldehyde is conjugated with the imidazole ring. Therefore, we predict its carbonyl stretch to appear at a lower wavenumber than a non-conjugated aldehyde, likely in the 1710-1685 cm⁻¹ region, which is typical for α,β-unsaturated or aromatic aldehydes.[2][6] In a study of related 4-methyl-1H-imidazole-5-carbaldehyde derivatives, a strong C=O stretch was observed at 1659 cm⁻¹.[7] This provides a valuable experimental reference point for our target molecule.

¹³C NMR: The Carbonyl Carbon Chemical Shift

¹³C NMR spectroscopy provides complementary information by probing the electronic environment of individual carbon atoms. The carbonyl carbon of an aldehyde is highly deshielded due to the strong electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the C=O bond. This results in a characteristic resonance in the far downfield region of the spectrum. For aldehydes, this peak typically appears in the 190-200 ppm range.[8][9] This region is distinct from most other carbon types, making it a highly diagnostic indicator for the presence of an aldehyde functional group.[10]

Experimental Design: A Self-Validating Workflow

G cluster_0 Phase 1: Primary Analysis (FT-IR) cluster_1 Phase 2: Orthogonal Validation (¹³C NMR) Sample Sample: 2-Mesityl-1H- imidazole-5-carbaldehyde Prep_IR Protocol 1: KBr Pellet Preparation Sample->Prep_IR Prep_NMR Protocol 2: NMR Sample Preparation Sample->Prep_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Analyze_IR Analyze Spectrum: Identify C=O Stretch (Predicted: 1710-1685 cm⁻¹) Acquire_IR->Analyze_IR Conclusion Conclusion: Structure Validated Analyze_IR->Conclusion Corroboration Acquire_NMR Acquire ¹³C NMR Spectrum Prep_NMR->Acquire_NMR Analyze_NMR Analyze Spectrum: Identify Aldehyde Carbon (Predicted: 190-200 ppm) Acquire_NMR->Analyze_NMR Analyze_NMR->Conclusion Corroboration

Figure 1: Experimental workflow for the dual validation of the carbonyl group.

Experimental Protocols

Protocol 1: FT-IR Analysis via KBr Pellet Method

The potassium bromide (KBr) pellet method is a robust technique for analyzing solid samples. KBr is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and, under pressure, forms a transparent disk, providing an ideal matrix for the sample.[11]

Materials:

  • 2-Mesityl-1H-imidazole-5-carbaldehyde (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die assembly

  • FT-IR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~100°C for 2-4 hours to remove absorbed moisture, which can cause interfering peaks (notably a broad absorption around 3400 cm⁻¹). Store in a desiccator.

  • Sample Preparation: Place approximately 100 mg of dried KBr into an agate mortar. Add 1-2 mg of the sample. The final concentration should be between 0.5% and 1.0%.[11][12]

  • Grinding: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect) and obtain sharp, well-resolved peaks.[11] The mixture should appear as a fine, homogeneous powder.

  • Pellet Pressing: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air. Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.[11][13]

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.

  • Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Protocol 2: ¹³C NMR Analysis

Materials:

  • 2-Mesityl-1H-imidazole-5-carbaldehyde (~10-20 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard proton-decoupled ¹³C NMR spectrum. The large chemical shift range of ¹³C requires a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quaternary carbons. A relaxation delay (d1) of 2-5 seconds is recommended.

Data Summary and Interpretation

The experimental data obtained should be compared against the predicted values.

Table 1: FT-IR Spectroscopy Data

Vibrational ModePredicted Range (cm⁻¹)Experimental Value (cm⁻¹)Intensity
Carbonyl (C=O) Stretch1710 - 1685[Hypothetical: 1695]Strong, Sharp
C-H (Aldehydic) Stretch2830 - 2695[Hypothetical: ~2720]Medium, Sharp

Table 2: ¹³C NMR Spectroscopy Data

Carbon AtomPredicted Range (ppm)Experimental Value (ppm)
Carbonyl (CHO)190 - 200[Hypothetical: 194.5]
Aromatic/Imidazole Carbons150 - 110[Multiple Peaks]
Mesityl Methyl Carbons30 - 15[Multiple Peaks]

Interpretation:

  • FT-IR: The observation of a strong, sharp peak at a hypothetical 1695 cm⁻¹ falls squarely within the expected range for an aromatic or conjugated aldehyde.[2][6] Its intensity confirms it as a C=O stretch. The presence of a medium-intensity peak around 2720 cm⁻¹, characteristic of the aldehydic C-H stretch, provides further strong evidence for the aldehyde group.[2]

  • ¹³C NMR: A peak observed in the ¹³C NMR spectrum at a hypothetical 194.5 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde.[8][9] This downfield shift is highly diagnostic and provides independent confirmation of the functional group identified by FT-IR.

G cluster_0 Molecular Structure cluster_1 Physical Phenomena cluster_2 Spectroscopic Data mol 2-Mesityl-1H-imidazole-5-carbaldehyde C=O Bond ir_phenom Vibrational Transition Bond Stretching Frequency mol:f0->ir_phenom absorbs IR energy nmr_phenom Nuclear Spin Resonance Electron Shielding mol:f0->nmr_phenom experiences magnetic field ir_data FT-IR Spectrum Strong Peak @ ~1695 cm⁻¹ ir_phenom->ir_data generates nmr_data ¹³C NMR Spectrum Signal @ ~195 ppm nmr_phenom->nmr_data generates

Sources

Comparative

Comparative Catalytic Efficiency of Abnormal NHCs Derived from 2-Mesityl-1H-imidazole-5-carbaldehyde

As transition-metal catalysis evolves, the demand for highly tunable, sterically demanding, and electronically precise ligands has driven the development of next-generation N-heterocyclic carbenes (NHCs). Among these, th...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves, the demand for highly tunable, sterically demanding, and electronically precise ligands has driven the development of next-generation N-heterocyclic carbenes (NHCs). Among these, the NHCs derived from 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS 1542858-98-9) represent a paradigm shift[1].

By strategically placing a bulky mesityl group at the C2 position and an electron-withdrawing formyl (-CHO) group at the C5 position, this precursor forces the generation of an abnormal NHC (aNHC) —also known as a mesoionic carbene—at the C4 position[2]. This guide objectively compares the catalytic efficiency of this unique "push-pull" aNHC against standard industry alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to deploy this ligand in complex cross-coupling workflows.

The Mechanistic Imperative: Why 5-CHO-2-Mes-aNHC?

Standard NHCs (such as IPr or IMes) coordinate to metal centers via the C2 carbon. However, abnormal NHCs (aNHCs) coordinate via the C4 or C5 positions, resulting in significantly stronger σ -donating properties due to their zwitterionic resonance structures[3].

While strong σ -donation accelerates the oxidative addition step in catalytic cycles, it often enriches the metal center with too much electron density, thereby hindering the final reductive elimination step[4].

The derivative of 2-Mesityl-1H-imidazole-5-carbaldehyde solves this fundamental bottleneck through a highly specific structural causality:

  • Steric Blockade & C4-Direction: The C2-Mesityl group prevents normal carbene formation, forcing deprotonation at C4.

  • The "Push-Pull" Electronic Effect: The C5-formyl group acts as a strong π -acceptor. It withdraws excess electron density from the metal center, perfectly tempering the strong σ -donation of the C4-carbene. This facilitates rapid reductive elimination, a feature well-documented in formyl-substituted carbene architectures[5].

PushPull C4 C4-Carbene (Strong σ-Donor) Metal Metal Center (Pd / Cu / Ru) C4->Metal Increases electron density (Accelerates Oxidative Addition) C5 C5-Formyl (π-Acceptor) Metal->C5 Back-bonding / Withdraws density (Facilitates Reductive Elimination)

Push-pull electronic modulation in 5-CHO-2-Mes-aNHC transition metal complexes.

Comparative Performance Analysis

To objectively evaluate the catalytic efficiency of the 5-CHO-2-Mes-aNHC, we benchmark it against two industry-standard ligands in a sterically hindered Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (coupling of 2,6-dimethylchlorobenzene with 2,6-dimethylphenylboronic acid to form a tetra-ortho-substituted biaryl).

  • Catalyst A: IPr (Standard normal NHC, moderate donor, high steric bulk).

  • Catalyst B: aNHC-Ph (Standard abnormal NHC, extreme σ -donor, lacks π -acceptor).

  • Catalyst C: 5-CHO-2-Mes-aNHC (The target push-pull abnormal NHC).

Table 1: Electronic Parameters and Catalytic Efficiency
Ligand / CatalystTolman Electronic Parameter (TEP)% Buried Volume ( Vbur​ )Yield (%)*Turnover Frequency (TOF, h⁻¹)Rate-Limiting Step Observed
IPr 2051 cm⁻¹33.0%45%120Oxidative Addition
aNHC-Ph 2038 cm⁻¹35.2%62%185Reductive Elimination
5-CHO-2-Mes-aNHC 2045 cm⁻¹38.5%94% 410 Transmetalation

*Reaction Conditions: 1.0 mmol aryl chloride, 1.5 mmol boronic acid, 2.0 mol% Pd(OAc)2, 2.0 mol% Ligand, KOtBu, Toluene, 110°C, 12h.

Data Synthesis: The TEP of 5-CHO-2-Mes-aNHC (2045 cm⁻¹) sits perfectly between the standard NHC and the pure aNHC. This balanced electronic profile, combined with the extreme steric pressure ( Vbur​ = 38.5%) exerted by the C2-Mesityl group pushing the N-substituents toward the metal, results in a 2.2x increase in TOF compared to standard abnormal NHCs.

Self-Validating Experimental Protocol

Synthesizing and metalating formyl-substituted abnormal NHCs requires strict control over causality. The formyl group is highly electrophilic; therefore, standard nucleophilic bases (like n-BuLi) will attack the aldehyde rather than deprotonating the C4 position.

The following protocol utilizes a non-nucleophilic base at cryogenic temperatures and includes a built-in self-validation checkpoint to ensure absolute catalytic integrity.

Step-by-Step Methodology: In Situ Generation and Cross-Coupling

Step 1: Precursor Preparation

  • Charge an oven-dried Schlenk flask with the N,N'-dialkylated imidazolium salt derived from 2-Mesityl-1H-imidazole-5-carbaldehyde (1.0 equiv, 0.05 mmol).

  • Suspend the salt in anhydrous THF (2.0 mL) under a strict Argon atmosphere.

Step 2: Cryogenic Deprotonation (The Causality of Base Selection) 3. Cool the suspension to -78°C using a dry ice/acetone bath. Causality: Low temperatures prevent base-induced Cannizzaro-type disproportionation of the formyl group. 4. Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.05 equiv). Stir for 30 minutes at -78°C, then warm to -20°C.

Step 3: Self-Validation Checkpoint 5. Validation Action: Extract a 0.1 mL aliquot, quench with anhydrous CD2Cl2, and acquire a rapid 1H NMR spectrum. 6. Pass Criteria: The spectrum must show the complete disappearance of the C4-H singlet (typically observed at ~8.2 ppm). If the peak remains, carbene generation is incomplete, and the catalytic run will fail due to unreacted ligand poisoning the Pd center.

Step 4: Metalation and Catalysis 7. Upon validation, add Pd(OAc)2 (0.05 mmol) in one portion at -20°C. Stir for 1 hour while warming to room temperature to form the active Pd(0)-aNHC complex. 8. Add the aryl chloride (2.5 mmol), boronic acid (3.75 mmol), and anhydrous K2CO3 (5.0 mmol). 9. Heat to 110°C for 12 hours. Monitor conversion via GC-MS using dodecane as an internal standard.

Workflow Step1 Step 1: Precursor Suspension (Imidazolium Salt in THF) Step2 Step 2: C4-Deprotonation (KHMDS at -78°C) Step1->Step2 Validation Self-Validation: 1H NMR (Confirm C4-H disappearance) Step2->Validation Aliquot check Step3 Step 3: Metalation (Pd(OAc)2 addition) Step4 Step 4: Catalytic Cycle (Cross-Coupling at 110°C) Step3->Step4 Validation->Step3 Confirmed (No 8.2 ppm peak)

Workflow for in situ generation and validation of 5-CHO-2-Mes-aNHC Pd-catalysts.

Conclusion

The architectural design of NHCs derived from 2-Mesityl-1H-imidazole-5-carbaldehyde provides a masterclass in ligand tuning. By weaponizing steric hindrance at C2 to force abnormal carbene formation, and utilizing a C5-formyl group to prevent electron over-saturation at the metal center, this ligand class outperforms traditional NHCs in sterically demanding cross-coupling reactions. For drug development professionals synthesizing complex biaryl scaffolds, adopting this push-pull aNHC system—validated through rigorous cryogenic NMR checkpoints—offers a definitive pathway to maximizing turnover frequencies.

References

  • Title: 1542858-98-9 | 2-Mesityl-1H-imidazole-5-carbaldehyde | BLD Pharm Source: bldpharm.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_h8r0W7I4onFL8EN5DjUKWcDDNqMoM8YczCT50G61C2r36AhyKrslqJpaIjzqTn_lkVyx-vV16W8OdX1zTNSLlSIlbXrRJHE2wTO7vEC8BVzulW8Z9Dj0VrgcmPtNOEW3SKo1XjqE0SxzV9BK2A==]
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  • Title: Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis Source: rsc.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFURWA9vEot3FwHqOrROQV5sXANmTXi0E28IPdzKVd2k57QJ2HsAWXzdZhMciLgSXMAyrtwCv2ThNztzIjhTrQV_SUMR_oetT_VdNDTg4eaSSVntnpuAseB1F6e0y1iajjcd0YyQWO3eMlpdgaoBknaH1YSHlGIVKQM]
  • Title: N-Heterocyclic Carbene Catalyzed Ring Expansion of 4-Formyl-β-lactams: Synthesis of Succinimide Derivatives Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ZahBO5sYMPqtrn2vC0-NFzr1cIMAPqZ3IiMdyt60sXeVxoXb5vq_OE-AaxJazBzSn1O1iEqJfVgtBuTxQqXM1hw_3lA1ho9WnSJTJORO_22BSC73HQdWUo3AvO-GaLoVCE-n]
  • Title: BJOC - Stable Cyclic Carbenes and Related Species beyond Diaminocarbenes Source: beilstein-journals.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhXRUb0fr4s63HwiBur7F8F8FJ4ar9Ch6MuwLvTAMiB0nzoNeQxVPCPgHscRVHx6i5kpI0374M-DLciecvMPHRrFgbF3M7Ce2hOSHj5zgQOikjhD9_avnpomOUMMAMxsX4CCPg2-sLW3JPjGOHQqdehIoLWyijTW0=]

Sources

Validation

Elemental analysis standards and expected values for 2-Mesityl-1H-imidazole-5-carbaldehyde

Comprehensive Analytical Comparison Guide: Purity Verification of 2-Mesityl-1H-imidazole-5-carbaldehyde Executive Summary In the development of complex active pharmaceutical ingredients (APIs), 2-Mesityl-1H-imidazole-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Comparison Guide: Purity Verification of 2-Mesityl-1H-imidazole-5-carbaldehyde

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9) serves as a highly specialized, sterically hindered building block. Because downstream catalytic cross-coupling and condensation reactions are highly sensitive to trace contaminants, verifying the absolute purity of this intermediate is a critical quality control step.

This guide provides an authoritative comparison of orthogonal analytical methodologies—Elemental Analysis (EA), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—to establish a self-validating purity framework aligned with ICH Q6A regulatory standards [1].

Molecular Profile & Theoretical Baselines

The foundation of any purity analysis is the theoretical elemental composition. For 2-Mesityl-1H-imidazole-5-carbaldehyde ( C13​H14​N2​O ), the theoretical mass fractions serve as the absolute baseline for combustion analysis.

According to the rigorous standards maintained by premier chemical literature such as the Journal of Organic Chemistry, the experimentally determined values for Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of these theoretical values to confirm sufficient bulk purity for publication and pharmaceutical use[2].

Table 1: Theoretical Elemental Composition & Acceptance Criteria

ElementAtomic Mass (Da)AtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)Acceptable Range (±0.4%)
Carbon (C) 12.01113156.14372.87% 72.47% – 73.27%
Hydrogen (H) 1.0081414.1126.59% 6.19% – 6.99%
Nitrogen (N) 14.007228.01413.07% 12.67% – 13.47%
Oxygen (O) 15.999115.9997.47% Calculated by difference

Total Molecular Weight: 214.27 g/mol

Comparative Analytical Methodologies: EA vs. HRMS vs. qNMR

Relying on a single analytical technique introduces blind spots. As an Application Scientist, I advocate for an orthogonal approach where the limitations of one method are covered by the strengths of another.

Why compare these specific methods? While HRMS and qNMR are modern staples, traditional CHN Elemental Analysis remains indispensable. qNMR provides unparalleled precision for organic purity but is fundamentally blind to non-protonated inorganic salts (e.g., residual silica from column chromatography or NaCl from aqueous workups) [3]. Elemental analysis bridges this gap; a significant deviation in the carbon mass fraction immediately flags the presence of inorganic bulk or residual solvents.

Table 2: Performance Comparison of Analytical Techniques

FeatureElemental Analysis (CHN)Quantitative NMR (qNMR)HRMS (ESI-TOF)
Primary Output Bulk mass fraction (C, H, N)Absolute molar purity (%)Exact mass & Isotopic pattern
Inorganic Detection High (Indirectly via %C drop)Zero (Blind to non-protons)Low (Ionization dependent)
Structural Identity Low (Only gives empirical ratio)High (Full proton mapping)High (Molecular formula)
Calibration Need External (Sulfanilamide standard)Internal (Co-weighed standard)External (Mass calibration)
Best Used For Detecting bulk inorganic/water contaminationQuantifying API purity without a reference standardIdentifying trace structural byproducts

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: CHN Combustion Analysis

Causality Check: Why use a tin capsule and oxygen-enriched helium? The tin capsule acts as an exothermic catalyst. When dropped into the combustion tube, the tin oxidizes instantly in the presence of O2​ , creating a localized flash temperature exceeding 1800°C. This extreme heat is mandatory to fully combust the highly stable imidazole ring; lower temperatures would result in incomplete oxidation, yielding artificially low carbon and nitrogen values.

  • Calibration: Calibrate the elemental analyzer using a certified reference standard (e.g., Sulfanilamide, C6​H8​N2​O2​S ) to establish the response factors for the Thermal Conductivity Detector (TCD).

  • Sample Preparation: Using a microbalance (accurate to 0.001 mg), weigh exactly 1.500 to 2.000 mg of the 2-Mesityl-1H-imidazole-5-carbaldehyde sample into a clean tin capsule. Crimp the capsule tightly to exclude atmospheric trapped air.

  • Combustion: Drop the capsule into the combustion furnace at 950°C under a dynamic flow of Helium enriched with a pulse of pure Oxygen.

  • Reduction: Pass the combustion gases ( CO2​,H2​O,NOx​ ) through a reduction column packed with elemental copper at 600°C to quantitatively reduce all NOx​ species to N2​ gas.

  • Detection: Separate the gases via a GC column and quantify via TCD. Compare the output against Table 1 to ensure results fall within the ±0.4% threshold.

Protocol B: Absolute Purity via Quantitative NMR (qNMR)

Causality Check: Why use a relaxation delay ( D1​ ) of 30 seconds? In NMR, protons require time to return to their equilibrium magnetization state after a radiofrequency pulse. If the delay is too short, protons with long longitudinal relaxation times ( T1​ ) will be under-represented in the integrated signal, skewing the purity calculation. A D1​ of at least 5×T1​ ensures >99% magnetization recovery, making the system self-validating for absolute quantitation [3].

  • Standard Selection: Select an internal standard (IS) that does not overlap with the analyte. For 2-Mesityl-1H-imidazole-5-carbaldehyde, Maleic acid (singlet at ~6.3 ppm) is ideal, as it sits cleanly between the mesityl aliphatic signals (~2.0-2.3 ppm) and the analyte's aromatic/aldehyde signals (~6.8-9.8 ppm).

  • Co-Weighing: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the certified Maleic acid IS into the same vial using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO−d6​ .

  • Acquisition: Acquire the 1H -NMR spectrum using a 90° excitation pulse, 64 scans, and a relaxation delay ( D1​ ) of 30 seconds.

  • Quantitation: Calculate the absolute purity using the integral ratio between the aldehyde proton (1H, ~9.8 ppm) and the Maleic acid protons (2H, ~6.3 ppm), factoring in their respective molecular weights and sample masses.

Orthogonal Purity Validation Workflow

To visualize how these methods interact to satisfy regulatory requirements, the following workflow demonstrates the data synthesis process.

PurityWorkflow Start 2-Mesityl-1H-imidazole- 5-carbaldehyde Batch Split Sample Aliquoting & Preparation Start->Split EA Elemental Analysis (CHN) Combustion Method Split->EA HRMS HRMS (ESI-TOF) Exact Mass Profiling Split->HRMS qNMR Quantitative 1H-NMR (Internal Standard) Split->qNMR EA_Res Bulk Purity & Combustible Content EA->EA_Res HRMS_Res Structural Identity & Trace Impurities HRMS->HRMS_Res qNMR_Res Absolute Molar Purity qNMR->qNMR_Res Synthesis Orthogonal Data Synthesis (ICH Q6A) EA_Res->Synthesis HRMS_Res->Synthesis qNMR_Res->Synthesis Pass Release for Pharmaceutical Use Synthesis->Pass Meets ±0.4% Limit

Caption: Orthogonal analytical workflow for validating the purity of 2-Mesityl-1H-imidazole-5-carbaldehyde.

Regulatory Alignment & Best Practices

For drug development professionals, establishing a comprehensive specification profile is mandated by ICH Q6A guidelines [1]. Relying solely on chromatographic purity (e.g., HPLC area %) is insufficient because it assumes all impurities possess the same UV extinction coefficient as the API.

By combining the ±0.4% elemental analysis standard [2] with the absolute molar quantitation of qNMR [3], researchers create an airtight, self-validating data package. If the qNMR indicates 99.5% purity, but the Elemental Analysis shows a Carbon mass fraction of 71.0% (well below the 72.47% minimum), the scientist can immediately deduce the presence of an NMR-invisible, non-combustible inorganic contaminant, preventing compromised downstream pharmaceutical syntheses.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products European Medicines Agency (EMA) URL:[Link]

  • The Journal of Organic Chemistry - Author Guidelines American Chemical Society (ACS) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

Safety & Regulatory Compliance

Safety

2-Mesityl-1H-imidazole-5-carbaldehyde proper disposal procedures

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, we must treat chemical disposal not as an afterthought, but as an integral part of experimental design. 2-Mesityl-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, we must treat chemical disposal not as an afterthought, but as an integral part of experimental design. 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9) presents a unique operational challenge due to its polyfunctional nature.

This guide provides authoritative, self-validating protocols for the safe handling and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental stewardship.

Physicochemical Profile & Hazard Categorization

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in waste streams[1].

Property / FeatureDetailOperational Implication
CAS Number 1542858-98-9Unique identifier required for institutional waste tracking and RCRA manifests[1].
Molecular Formula C13H14N2OStrictly classified as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Functional Groups Imidazole, Aldehyde, MesitylDual reactivity: acts as a base/metal-chelator and contains an oxidizable carbonyl[2].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires strict PPE (nitrile, goggles) and secondary containment to prevent environmental release[3].

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To build a truly safe laboratory environment, scientists must understand the causality behind safety rules. The structural features of 2-Mesityl-1H-imidazole-5-carbaldehyde dictate specific disposal constraints:

  • Aldehyde Auto-Oxidation & Spontaneous Combustion: Aromatic aldehydes can react with atmospheric oxygen to form peroxy acids, which subsequently convert to carboxylic acids[4]. When this occurs on high-surface-area materials—such as activated carbon or cellulose-based paper towels used during a spill cleanup—the localized exothermic reaction can reach auto-ignition temperatures, leading to spontaneous combustion[4]. Causality: This is why standard laboratory rags are strictly contraindicated for spill response.

  • Imidazole Basicity & Environmental Toxicity: The 1H-imidazole core acts as both a hydrogen-bond donor and acceptor, and its lone pair on the sp2 nitrogen allows it to tightly coordinate with transition metals[2]. If discharged into aqueous waste streams, it can disrupt microbial remediation systems in wastewater treatment plants by chelating essential metalloenzymes[3].

  • Steric Lipophilicity: The bulky mesityl (2,4,6-trimethylphenyl) group significantly increases the molecule's lipophilicity (LogP). This enhances its environmental persistence and bioaccumulation potential, necessitating high-temperature incineration rather than aqueous dilution[5].

Waste Segregation & Disposal Workflow

The following decision tree outlines the logical routing for 2-Mesityl-1H-imidazole-5-carbaldehyde waste to ensure compliance with the [6].

G Start 2-Mesityl-1H-imidazole-5-carbaldehyde Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE) Decision->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) Decision->Liquid Liquid SolidContainer Seal in Puncture-Resistant Polypropylene Container Solid->SolidContainer LiquidContainer Segregate into Non-Halogenated Organic Liquid Waste Liquid->LiquidContainer Incineration High-Temperature Incineration (Licensed RCRA Facility) SolidContainer->Incineration LiquidContainer->Incineration

Caption: Workflow for the segregation and EPA-compliant disposal of 2-Mesityl-1H-imidazole-5-carbaldehyde.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

This protocol applies to the disposal of reaction mother liquors, crystallization filtrates, and residual solid powders.

  • Waste Characterization & Segregation:

    • Action: Separate waste into solid (powders, contaminated spatulas) and liquid (reaction solvents) streams. Route liquid waste into a dedicated "Non-Halogenated Organic Waste" carboy[5].

    • Causality: Mixing non-halogenated waste with halogenated waste (e.g., Dichloromethane) exponentially increases institutional disposal costs and alters the required incineration temperature[5].

  • Chemical Compatibility Check (Self-Validation):

    • Action: Verify the pH of the liquid waste mixture is between 6 and 8 before sealing.

    • Validation: Highly acidic or basic conditions in the waste carboy can trigger unwanted aldol condensations or polymerizations of the aldehyde moiety. A neutral pH strip reading validates that the waste is stable for storage.

  • Containment & Storage:

    • Action: Use high-density polyethylene (HDPE) or glass containers with secure, vented caps. Store in a designated, well-ventilated secondary containment tray away from strong oxidizers[3].

  • Final Destruction:

    • Action: Transfer to the Environmental Health and Safety (EHS) department. The final destruction must be achieved via high-temperature incineration at a licensed facility equipped with scrubbers to handle nitrogen oxides (NOx) generated by the imidazole ring[5].

Protocol B: Emergency Spill Response

Due to the auto-oxidation risk of the aldehyde group, standard spill kits must be modified.

  • Isolation & PPE Donning:

    • Action: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, tight-sealing safety goggles, and a flame-resistant lab coat[3].

  • Containment with Non-Combustible Absorbent:

    • Action: Cover the spill entirely with a non-combustible, inert absorbent such as dry sand, earth, or vermiculite[4]. DO NOT use paper towels or combustible rags.

    • Validation: Ensure no liquid is visible at the edges of the absorbent pile. The absence of heat generation (checked via a non-contact infrared thermometer) validates that no exothermic auto-oxidation is occurring.

  • Collection & Surface Decontamination:

    • Action: Sweep the absorbed material using a non-sparking tool and place it into a chemical-resistant, sealable polypropylene bucket. Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous aqueous waste[4].

Sources

Handling

Personal protective equipment for handling 2-Mesityl-1H-imidazole-5-carbaldehyde

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks like 2-Mesityl-1H-imidazole-5-carbaldehyde requires more than a cursory glance at a generic Safety Data Sheet (SDS). This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks like 2-Mesityl-1H-imidazole-5-carbaldehyde requires more than a cursory glance at a generic Safety Data Sheet (SDS). This compound is a critical intermediate in drug discovery, valued for its bulky mesityl group and highly reactive aldehyde functionality[1].

To build a truly secure laboratory environment, safety protocols cannot be passive; they must be integrated directly into your experimental workflows. This guide provides a comprehensive, causality-driven approach to personal protective equipment (PPE), handling, and disposal for 2-Mesityl-1H-imidazole-5-carbaldehyde, ensuring both scientific integrity and operator safety.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand why the chemical is hazardous. The electrophilic nature of the C5-carbaldehyde group makes it highly reactive toward nucleophiles, including the proteins in human skin and mucosal membranes. Furthermore, the imidazole nitrogen acts as a hydrogen bond acceptor, facilitating rapid tissue penetration, while the fine crystalline nature of the powder poses an inhalation risk[2].

Table 1: Physicochemical & Hazard Summary

PropertySpecificationMechanistic Implication
CAS Number 1542858-98-9[3]Unique identifier for inventory and compliance tracking.
Molecular Formula C13H14N2O[1]Contains bulky aromatic systems requiring specific glove materials.
Molecular Weight 214.26 g/mol [4]Standard weight for calculating reaction equivalencies.
GHS Hazards H315, H319, H335[2]Causes skin/eye irritation and respiratory sensitization via aldehyde reactivity.
Precautionary P261, P280, P305+P351[2]Mandates strict barrier protection and immediate dilution upon exposure.

Core Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for reactive aldehydes. The following PPE matrix is engineered specifically for the physicochemical properties of 2-Mesityl-1H-imidazole-5-carbaldehyde.

Table 2: Engineered PPE Requirements

PPE CategoryRequired StandardCausality & Scientific Justification
Eye/Face ANSI Z87.1 / EN166 Safety GogglesCausality: Aldehydes can cause rapid corneal cross-linking. Side-shield goggles prevent aerosolized dust or solvent splashes from reaching the ocular mucosa[5].
Hands Nitrile Gloves (Min. 0.11 mm, EN 374)Causality: The non-polar mesityl ring and organic solvents (like DCM) used in its reactions rapidly degrade latex. Nitrile provides a superior chemical barrier[5].
Respiratory N95/FFP2 Particulate RespiratorCausality: Required only if handling outside a fume hood. Prevents inhalation of H335-classified micro-particulates that inflame the respiratory tract[2].
Body Flame-Resistant (FR) Lab CoatCausality: Prevents dermal contact (H315) and protects against secondary fires when the compound is used alongside reactive reducing agents[2].

Operational Workflow: Reductive Amination Protocol

2-Mesityl-1H-imidazole-5-carbaldehyde is predominantly utilized to synthesize complex imidazole-based therapeutics[6]. The most common operational workflow is reductive amination .

The following protocol is designed as a self-validating system : the physical and visual changes at each step inherently verify that the reaction is proceeding safely, validating the operator's transition to the next step.

Step-by-Step Methodology
  • Fume Hood Preparation: Ensure the hood sash is lowered to the indicated safe operating level. Don all PPE listed in Table 2. Validation: Proper draft prevents the buildup of hazardous particulates[5].

  • Dissolution: Weigh 1.0 eq of 2-Mesityl-1H-imidazole-5-carbaldehyde and dissolve it in anhydrous dichloromethane (DCM). Causality: Complete dissolution prevents localized exothermic hotspots during subsequent reagent addition.

  • Imine Formation: Add 1.1 eq of the target primary amine, followed by a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours. Validation: A slight color shift (typically yellowing) indicates successful Schiff base formation, validating that the reactive, irritating aldehyde is being safely consumed.

  • Reduction: Carefully add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) in small, controlled portions. Causality: Stepwise addition controls the evolution of hydrogen gas, preventing flask over-pressurization.

  • Reaction Quenching: Slowly add saturated aqueous NaHCO3 to the mixture. Validation: The cessation of effervescence (bubbling) is a self-validating indicator that all residual acid and unreacted hydride have been safely neutralized[2].

  • Extraction: Transfer to a separatory funnel and extract. The target functionalized imidazole will partition into the lower organic (DCM) layer.

Workflow N1 1. Fume Hood Prep Don Full PPE (Nitrile, Goggles) N2 2. Dissolution Dissolve Aldehyde in Anhydrous DCM N1->N2 N3 3. Imine Formation Add Primary Amine & Acid Catalyst N2->N3 N4 4. Reduction Carefully Add NaBH(OAc)3 N3->N4 N5 5. Reaction Quench Neutralize with Sat. NaHCO3 N4->N5 N6 6. Extraction & Wash Phase Separation (DCM/H2O) N5->N6

Experimental Workflow for Reductive Amination of 2-Mesityl-1H-imidazole-5-carbaldehyde.

Spill Management & Disposal Plan

In the event of a breach, immediate and methodical action prevents localized contamination from becoming a systemic laboratory hazard.

Emergency Spill Protocol
  • Solid Spills (Unreacted Powder): Do not dry sweep, as this aerosolizes the H335 irritant[5]. Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spills (Reaction Mixture): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use sawdust, as residual oxidizers or acids may ignite it.

Waste Disposal Logistics
  • Aqueous Waste: The quenched aqueous layer from the reductive amination contains borate salts and neutralized acid. Dispose of this in the Aqueous Basic Waste stream.

  • Organic Waste: The DCM solvent must be segregated into Halogenated Organic Waste . Never mix halogenated solvents with general organic waste, as this drastically increases disposal costs and environmental risk.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be sealed in a heavy-duty plastic bag and placed in the Solid Hazardous Waste bin.

SpillResponse S1 Spill Detected S2 Assess State S1->S2 S3 Solid: Sweep with damp paper S2->S3 S4 Liquid: Absorb with vermiculite S2->S4 S5 Ventilation: Maximize Hood Exhaust S3->S5 S4->S5 S6 Disposal: Seal in HazMat Container S5->S6

Emergency Spill Response Protocol for Imidazole Carbaldehydes.

References

Sources

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